molecular formula C29H34N12O B15568092 ABN401

ABN401

カタログ番号: B15568092
分子量: 566.7 g/mol
InChIキー: PQJGYYZYYMVBDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABN401 is a useful research compound. Its molecular formula is C29H34N12O and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H34N12O

分子量

566.7 g/mol

IUPAC名

4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

InChI

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3

InChIキー

PQJGYYZYYMVBDF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

ABN401 in Non-Small Cell Lung Cancer: A Technical Overview of the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is an orally bioavailable, highly selective, small-molecule inhibitor of the c-MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1][2] Dysregulation of the c-MET signaling pathway, driven by genetic alterations such as gene amplification, overexpression, or mutations, is a key oncogenic driver in various malignancies, including Non-Small Cell Lung Cancer (NSCLC).[3][4] In NSCLC, aberrant c-MET signaling is implicated in tumor growth, invasion, metastasis, and the development of resistance to other targeted therapies, such as EGFR inhibitors.[5]

This compound is specifically designed to target tumors with c-MET dysregulation, with a particular focus on NSCLC harboring MET exon 14 (METex14) skipping mutations, which occur in approximately 3-4% of NSCLC cases. This document provides an in-depth technical guide on the core mechanism of action of this compound, supported by preclinical data, molecular modeling, and clinical trial results.

Core Mechanism of Action: Competitive ATP Inhibition

This compound functions as a highly selective ATP-competitive inhibitor of the c-MET tyrosine kinase. It directly binds to the ATP-binding pocket within the catalytic domain of the c-MET receptor. This binding action prevents the autophosphorylation of the receptor upon its activation by its natural ligand, Hepatocyte Growth Factor (HGF), or through ligand-independent mechanisms such as gene amplification or mutation. By blocking phosphorylation, this compound effectively halts the initiation of downstream signal transduction cascades that are critical for cancer cell proliferation and survival.

Molecular Binding Mode

Molecular docking simulations have elucidated the specific interactions between this compound and the c-MET kinase domain. The stability of the this compound-MET complex is maintained through a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.

Key amino acid residues in the MET kinase domain crucial for this interaction include:

  • Tyrosine 1230 (1230Y): Forms a key pi-stacking interaction with the inhibitor.

  • Aspartic Acid 1222 (1222D): Engages in a hydrogen bond with this compound.

  • Glutamic Acid 1233 (1233E): Forms a salt bridge that helps stabilize the complex.

Additional residues such as 1158P, 1161K, 1180A, and 1226A also contribute to the binding through hydrogen bonding and hydrophobic interactions, allowing this compound to bind to a larger area of the active site compared to some other c-MET inhibitors.

Inhibition of Downstream Signaling Pathways

The activation of the c-MET receptor tyrosine kinase normally triggers a cascade of intracellular signaling pathways that regulate cell growth, motility, and survival. Aberrant, continuous activation of these pathways is a hallmark of MET-addicted cancers. This compound's inhibition of c-MET phosphorylation effectively shuts down these critical downstream pathways.

The primary signaling axes blocked by this compound include:

  • RAS/MAPK Pathway: Crucial for cell proliferation.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and apoptosis.

  • JAK/STAT Pathway: Involved in cell migration and immune response modulation.

By disrupting these pathways, this compound induces cell death in tumor cells that are dependent on c-MET signaling for their proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits ATP Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis AKT->Survival mTOR->Survival STAT3->Proliferation Invasion Invasion / Metastasis STAT3->Invasion

Caption: this compound Mechanism of Action on the c-MET Signaling Pathway.

Quantitative Data: Clinical Efficacy in NSCLC

Clinical trials have demonstrated the anti-tumor activity of this compound in patients with advanced solid tumors, particularly in NSCLC with c-MET alterations.

Table 1: Phase 1 (NCT04052971) Efficacy in NSCLC
ParameterCohortResultCitation
Clinical ResponseNSCLC with c-MET overexpression2 Partial Responses
Recommended Phase 2 Dose (RP2D)Advanced Solid Tumors800 mg Once Daily (QD)
Maximum Tolerated Dose (MTD)Advanced Solid TumorsNot reached at up to 1200 mg QD
Table 2: Phase 2 (NCT05541822) Efficacy in METex14 Skipping NSCLC (Data Cut-off: July 2023)
ParameterPatient PopulationResultCitation
Objective Response Rate (ORR) Treatment-Naïve (n=8)75% (6 of 8)
Evaluable Population (n=17)52.9% (9 of 17)
Evaluable Population (n=16)56.2% (9 of 16)
Median Duration of Response (DoR) All responders5.4 months
Table 3: Phase 2 (NCT05541822) Safety Profile in All Patients (n=24) at 800 mg QD
Adverse Event (AE) ParameterFrequencyCitation
Most Common Treatment-Related AEs (any grade)
Nausea70.8%
Vomiting29.2%
Diarrhea33.3%
Peripheral Edema (Grade 1-2)29.2%
Serious AEs
Grade ≥3 Treatment-Related AEs (TRAEs)8.3% (2 of 24)
TRAEs leading to discontinuation0%

Experimental Protocols

The mechanism of action and clinical efficacy of this compound have been established through a series of preclinical and clinical investigations.

Molecular Docking Simulation

To investigate the potential binding mode between this compound and the c-MET kinase domain, molecular docking studies were conducted. The PyRx software, which implements AutoDock Vina, was utilized for this purpose. The analysis focused on identifying the lowest energy protein-inhibitor complexes to determine the most probable and stable binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

Kinase Selectivity Profiling

The selectivity of this compound was assessed against a large panel of kinases to confirm its specificity for c-MET. The kinase selectivity profile was determined by testing this compound against a panel of 571 kinases, including both wildtype and mutant forms, in studies conducted by Reaction Biology Corp.

Clinical Trial Methodology

The clinical development of this compound has been pursued through multicenter, open-label Phase 1 (NCT04052971) and Phase 2 (NCT05541822) trials.

  • Patient Population: Patients with advanced solid tumors, with expansion cohorts specifically for NSCLC with c-MET dysregulation (overexpression, amplification, or METex14 skipping).

  • Dosing and Administration: this compound was administered orally once daily in 21-day cycles. The Phase 1 study employed a dose-escalation design to determine safety and establish the RP2D.

  • Primary Objectives: The primary objective of the Phase 1 trial was to evaluate safety, tolerability, and determine the MTD. For the Phase 2 trial, the primary objective is the objective response rate (ORR).

  • Assessments: Safety and tolerability were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0. Tumor assessments and efficacy were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

cluster_preclinical Preclinical & In Vitro cluster_clinical Clinical Trials cluster_analysis Analysis & Endpoints Docking Molecular Docking (PyRx/AutoDock Vina) BindingMode Define Binding Mode Docking->BindingMode KinaseAssay Kinase Selectivity Assay (571 Kinase Panel) Selectivity Determine Selectivity KinaseAssay->Selectivity PDX Patient-Derived Xenograft (PDX) Models PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) PDX->PKPD Phase1 Phase 1 (NCT04052971) Dose Escalation Phase1->PKPD Safety Safety & Tolerability (MTD, DLTs via CTCAE) Phase1->Safety Phase2 Phase 2 (NCT05541822) Efficacy Expansion Phase2->Safety Efficacy Efficacy (ORR via RECIST 1.1) Phase2->Efficacy

Caption: General Experimental and Analytical Workflow for this compound.

Conclusion

This compound is a highly potent and selective c-MET inhibitor that acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing receptor phosphorylation and blocking downstream oncogenic signaling. This mechanism has demonstrated promising anti-tumor efficacy and a manageable safety profile in clinical trials, particularly for patients with NSCLC harboring MET exon 14 skipping mutations. The ongoing clinical development will further delineate the role of this compound in the treatment landscape of MET-driven NSCLC.

References

ABN401: A Technical Guide to its High-Affinity c-MET Binding and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the c-MET binding characteristics of ABN401, a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. This document details the quantitative binding affinity, the experimental methodologies used for its determination, and the subsequent impact on downstream signaling pathways.

Quantitative Binding Affinity and Inhibitory Activity of this compound

This compound has demonstrated high-affinity binding to the c-MET kinase domain and potent inhibition of its activity in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of c-MET by this compound

ParameterValueAssay TypeSource
IC50 10 nMKinase Selectivity Profile[1]

Table 2: Cytotoxic Activity of this compound in MET-Addicted Cancer Cell Lines

Cell LineIC50 (nM)Cancer Type
SNU5 ~2-10Gastric Cancer
SNU620 ~8Gastric Cancer
Hs746T ~2-10Gastric Cancer (MET exon 14 skipping)
MKN45 Not explicitly stated, but sensitiveGastric Cancer
EBC-1 ~2Lung Cancer
H1993 ~43Lung Cancer

Note: The IC50 values for cell viability were observed to be in the nanomolar range for MET-addicted cancer cells[1].

Experimental Protocols

Kinase Selectivity Profile

The kinase selectivity of this compound was determined against a panel of 571 kinases, including 369 wild-type kinases and 202 kinase mutants, by Reaction Biology Corp[1]. While the specific proprietary protocol is not publicly available, such assays are typically performed using a radiometric format, which is considered the gold standard for kinase activity measurement[2][3].

General Radiometric Kinase Assay Protocol (HotSpot™ Assay Platform):

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, a substrate (protein or peptide), ATP (with a radiolabeled phosphate, e.g., ³³P-γ-ATP), and the test compound (this compound) at various concentrations.

  • Incubation: The reaction is incubated to allow for the kinase to phosphorylate the substrate.

  • Capture: The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Unreacted radiolabeled ATP is washed away.

  • Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (WST-1 Assay)

The cytotoxic effects of this compound on various cancer cell lines were evaluated using a standard WST (Water Soluble Tetrazolium salt) cell viability assay.

General WST-1 Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • WST-1 Reagent Addition: Following the treatment period, the WST-1 reagent is added to each well.

  • Incubation: The plates are incubated for a period (typically 1-4 hours) to allow for the metabolic conversion of the WST-1 tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle-treated control cells. The IC50 value is then determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on the c-MET Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the kinase domain of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.

cMET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Activates PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration This compound This compound This compound->cMET Inhibits (ATP-competitive)

Caption: this compound inhibits the c-MET signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies

The in vivo efficacy of this compound has been evaluated in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. MET-addicted Cancer Cell Culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration of This compound or Vehicle randomization->treatment monitoring 6. Continued Tumor Volume Measurement treatment->monitoring endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis 8. Calculation of Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for this compound in vivo xenograft studies.

References

ABN401: A Technical Guide to its Mechanism of Downstream Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABN401 is an orally bioavailable and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the tumorigenesis of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[3][4][5][6] this compound effectively inhibits c-MET autophosphorylation and disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT3 pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[3][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of these critical downstream signaling pathways. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the signaling pathways and experimental workflows.

Introduction to this compound and its Target: c-MET

The c-MET proto-oncogene encodes the receptor tyrosine kinase c-MET, also known as the hepatocyte growth factor (HGF) receptor.[4][8] The binding of HGF to c-MET induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, initiating a complex network of downstream intracellular signaling.[7][9] Aberrant activation of c-MET signaling is implicated in a wide array of human malignancies and is associated with poor prognosis.[4][5][6] this compound is a novel, potent, and selective small molecule inhibitor designed to target cancers with c-MET dysregulation, such as those with MET exon 14 skipping mutations or MET amplification.[3][4]

Mechanism of Action of this compound

This compound functions by binding to the ATP-binding site within the catalytic kinase domain of c-MET.[4] This competitive inhibition prevents the phosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, and Y1354), thereby blocking the initiation of downstream signaling cascades.[3][7] The high selectivity of this compound for c-MET minimizes off-target effects, contributing to a favorable safety profile observed in clinical trials.[3][4]

Inhibition of Downstream Signaling Pathways

The therapeutic efficacy of this compound is attributed to its ability to potently inhibit the key downstream signaling pathways activated by c-MET.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[10][11][12] Upon c-MET activation, the docking protein GAB1 recruits PI3K, leading to the activation of AKT and subsequent downstream effectors like mTOR.[7][10] this compound has been shown to effectively inhibit the phosphorylation of AKT in MET-addicted cancer cells, thereby suppressing this pro-survival pathway.[3]

RAS/RAF/MEK/ERK (MAPK) Pathway

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is essential for cell proliferation and differentiation.[5][7] Activated c-MET recruits the adaptor protein GRB2, which in turn activates the RAS-GTPase, initiating the phosphorylation cascade of RAF, MEK, and ERK.[7] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of ERK1/2 in cancer cells with aberrant c-MET signaling.[3]

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by c-MET, translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and invasion.[7][13][14] The direct binding of STAT3 to phosphorylated c-MET leads to its phosphorylation and dimerization.[7][14] Inhibition of c-MET by this compound consequently blocks the activation of STAT3, contributing to its anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (c-MET kinase inhibition) -10 nM[2]
IC50 (Cell Viability) SNU-5 (Gastric Cancer)2 nM[2][3]
Hs746T (Gastric Cancer)3 nM[3]
EBC-1 (Lung Cancer)2.31 nM[3]
H1993 (Lung Cancer)43.0 nM[3]
Inhibition of p-MET (Y1234/1235) SNU-5, Hs746T, EBC-1Complete at 100 nM[3]
Inhibition of p-AKT SNU-5, Hs746T, EBC-1Dose-dependent[3]
Inhibition of p-ERK1/2 SNU-5, Hs746T, EBC-1Dose-dependent[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelCancer TypeDoseTumor Growth Inhibition (TGI)Reference
SNU-5 XenograftGastric Cancer3 mg/kg24.47%[2]
30 mg/kg89.49%[2]
EBC-1 XenograftLung Cancer10 mg/kg51.26%[2]
30 mg/kg77.85%[2]
SNU638 XenograftGastric Cancer10 mg/kg65.31%[2]
30 mg/kg78.68%[2]

Table 3: Clinical Efficacy of this compound (Phase 1/2 Trials)

Trial PhasePatient PopulationDoseObjective Response Rate (ORR)Reference
Phase 1Advanced Solid TumorsUp to 1200 mg QD2 Partial Responses in NSCLC[15]
Phase 2 (METex14 NSCLC)Treatment-Naïve800 mg QD75% (6/8)[16]
All Evaluable Patients800 mg QD52.9% (9/17)[16]

Experimental Protocols

Cell Viability Assay

This protocol is based on methodologies commonly used to assess the cytotoxic effects of kinase inhibitors.

  • Cell Seeding: Plate cancer cells (e.g., SNU-5, Hs746T, EBC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) for 72 hours.

  • WST Assay: Add a water-soluble tetrazolium salt (WST) reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a standard method for detecting the phosphorylation status of signaling proteins.

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-MET, MET, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

This compound Mechanism of Action

ABN401_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET Receptor Tyrosine Kinase Domain HGF->c-MET Binds Downstream Signaling Downstream Signaling c-MET:p_in->Downstream Signaling Activates This compound This compound This compound->c-MET:p_in Inhibits ATP Binding ATP ATP ATP->c-MET:p_in Binds

Caption: this compound competitively inhibits ATP binding to the c-MET tyrosine kinase domain.

HGF/c-MET Downstream Signaling Pathways

HGF_cMET_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_PI3K PI3K/AKT/mTOR cluster_RAS RAS/RAF/MEK/ERK cluster_STAT STAT3 HGF HGF c-MET c-MET HGF->c-MET GAB1 GAB1 c-MET->GAB1 GRB2 GRB2 c-MET->GRB2 STAT3 STAT3 c-MET->STAT3 Phosphorylates PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation & Differentiation Gene Transcription\n(Proliferation, Survival, Invasion) Gene Transcription (Proliferation, Survival, Invasion) STAT3->Gene Transcription\n(Proliferation, Survival, Invasion)

Caption: Overview of the major downstream signaling pathways activated by HGF/c-MET.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Immunoblotting Immunoblotting Protein Transfer (PVDF)->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A streamlined workflow for analyzing protein phosphorylation via Western blot.

Conclusion

This compound is a promising therapeutic agent that demonstrates potent and selective inhibition of the c-MET receptor tyrosine kinase. By effectively blocking the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT3 downstream signaling pathways, this compound exerts significant anti-tumor activity in preclinical models and has shown encouraging efficacy in clinical trials for cancers with c-MET dysregulation. The data presented in this technical guide underscore the robust mechanism of action of this compound and provide a comprehensive resource for researchers and clinicians in the field of oncology drug development.

References

ABN401: A Technical Guide to a Potent and Selective c-MET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) with c-MET alterations. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound.

Chemical Structure and Physicochemical Properties

This compound was designed with a pyridoxazine moiety that acts as a binder to the hinge region of the ATP binding site of the MET tyrosine kinase.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa 7.49--INVALID-LINK--
Log P 2.46--INVALID-LINK--

Pharmacological Properties

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of c-MET kinase activity with an IC50 of 10 nM.[1] In a broad kinase selectivity panel of 571 kinases, this compound demonstrated high selectivity for c-MET. At a concentration of 1 µM, this compound inhibited MET kinase by 98%, with minimal off-target effects on other kinases.[1]

Cytotoxic Activity

This compound exhibits potent cytotoxic activity against MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is in the nanomolar range for these cell lines, while no significant cell killing is observed in c-MET negative or normal cell lines at concentrations up to 10 µM.[1]

Table 2: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines

Cell LineCancer TypeMET StatusIC50 (nM)
SNU-5 GastricMET Amplification2
SNU-620 GastricMET Amplification3
Hs746T GastricMET Amplification, MET exon 14 skipping5
MKN45 GastricMET Amplification8
EBC-1 LungMET Amplification15
H1993 LungMET Amplification43

Data sourced from Kim et al., Cancers 2020.

In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated the significant antitumor efficacy of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition in various MET-addicted cancer models.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeThis compound Dose (mg/kg, oral)Tumor Growth Inhibition (TGI) (%)
SNU-5 Gastric324.47
SNU-5 Gastric3089.49
EBC-1 Lung1051.26
EBC-1 Lung3077.85
SNU-638 Gastric1065.31
SNU-638 Gastric3078.68

Data sourced from Kim et al., Cancers 2020.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several animal species, demonstrating favorable properties including good oral bioavailability.

Table 4: Pharmacokinetic Parameters of this compound in Different Species

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)T1/2 (hr)Bioavailability (%)
SD Rat IV51333.3 ± 233.1-1342.9 ± 193.32.3 ± 0.3-
SD Rat PO5290.0 ± 85.42.7 ± 1.21133.3 ± 290.03.5 ± 0.542.1 - 56.2
SD Rat PO201140.0 ± 294.14.0 ± 0.06231.7 ± 1383.64.1 ± 0.4-
SD Rat PO502586.7 ± 617.34.7 ± 1.217955.0 ± 3225.44.9 ± 0.4-
Beagle Dog IV2413.5 ± 100.9-775.3 ± 153.23.0 ± 0.4-
Beagle Dog PO287.3 ± 27.22.0 ± 0.0424.3 ± 134.13.6 ± 0.627.4 - 37.7
Beagle Dog PO5204.0 ± 59.82.3 ± 0.61205.7 ± 294.04.1 ± 0.5-
Beagle Dog PO10389.7 ± 117.42.7 ± 0.62154.3 ± 514.84.2 ± 0.6-
Cynomolgus Monkey IV2537.0 ± 121.1-1098.0 ± 198.92.5 ± 0.3-
Cynomolgus Monkey PO5187.0 ± 45.02.0 ± 0.0893.0 ± 154.03.4 ± 0.4-

Data are presented as mean ± SD. Sourced from the supplementary materials of Kim et al., Cancers 2020.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of c-MET signaling leads to the inhibition of cancer cell proliferation, survival, and invasion. The key downstream pathways affected include the PI3K/AKT and RAS/MAPK pathways.

ABN401_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds pMET p-c-MET (Y1234/1235) cMET->pMET Autophosphorylation This compound This compound This compound->pMET Inhibits GAB1 GAB1 pMET->GAB1 GRB2 GRB2 pMET->GRB2 STAT3 STAT3 pMET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Figure 1. this compound inhibits c-MET signaling and downstream pathways.

Experimental Protocols

Cell Viability Assay

The cytotoxic activity of this compound is determined using a standard WST (Water Soluble Tetrazolium) cell viability assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3-5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • WST Reagent Addition: After the incubation period, WST reagent is added to each well.

  • Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis using appropriate software.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins.

  • Cell Lysis: Cells are treated with different concentrations of this compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start: this compound-treated and control cells lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2. Experimental workflow for Western Blot analysis.

In Vivo Xenograft Studies

The in vivo antitumor activity of this compound is evaluated in immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., SNU-5, EBC-1) are subcutaneously injected into the flanks of athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-300 mm³), after which the mice are randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally once daily at specified doses (e.g., 3, 10, 30 mg/kg) for a defined period (e.g., 3 weeks).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Conclusion

This compound is a promising, highly potent, and selective c-MET inhibitor with a favorable preclinical profile. Its strong in vitro and in vivo activity against MET-addicted cancers, coupled with good pharmacokinetic properties, supports its ongoing clinical development as a targeted therapy for patients with tumors harboring c-MET dysregulation. The detailed data and protocols presented in this guide provide a valuable resource for researchers and clinicians in the field of oncology drug development.

References

ABN401: A Profile of a Highly Selective c-MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of ABN401, a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The information herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this targeted anti-cancer agent.

Executive Summary

This compound is an orally bioavailable small molecule designed to specifically target and inhibit the kinase activity of c-MET (hepatocyte growth factor receptor), a key driver in various solid tumors.[1] Dysregulation of the c-MET signaling pathway, through mutations, amplification, or overexpression, is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] this compound binds to the ATP-binding site of the MET tyrosine kinase, effectively blocking downstream signal transduction.[2] Preclinical data demonstrates a highly selective inhibition profile for this compound against a broad panel of kinases, indicating a favorable safety and efficacy profile.

Kinase Selectivity Profile

The kinase selectivity of this compound was assessed against a comprehensive panel of 571 kinases, including 369 wild-type kinases and 202 kinase mutants.[3] The screening revealed that this compound is a highly selective inhibitor of c-MET.

Quantitative Analysis of Kinase Inhibition

At a concentration of 1 µM, this compound demonstrated potent inhibition of MET kinase.[3] Minimal inhibition was observed for a limited number of other kinases, highlighting the specificity of this compound. The results of the kinase panel screening are summarized in the table below.

Kinase TargetPercent Inhibition at 1 µM this compound
MET98%[3]
CLK137%[3]
CLK445%[3]

Table 1: Inhibition of kinases by 1 µM this compound from a panel of 571 kinases.

Furthermore, the half-maximal inhibitory concentration (IC50) of this compound for c-MET was determined to be 10 nM.[3]

Experimental Protocols

The following section details the methodologies employed to determine the kinase selectivity profile of this compound.

Kinase Selectivity Profiling Assay

The kinase selectivity profiling of this compound was conducted by Reaction Biology Corp.[3]

Principle: The assay measures the ability of this compound to inhibit the activity of a large panel of purified kinases. A radiometric assay format, such as the ³³PanQinase™ or HotSpot™ assay, is the gold standard for directly measuring enzymatic activity and was likely employed.[4][5] These assays quantify the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific substrate by the kinase.[5]

General Protocol:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired screening concentration (1 µM).

  • Reaction Setup: In a multi-well plate, the recombinant kinase, its specific peptide or protein substrate, and this compound (or vehicle control) are combined in a kinase buffer solution.

  • Reaction Initiation: The kinase reaction is initiated by the addition of an ATP mixture containing [γ-³³P]ATP. The ATP concentration is typically kept at or near the Michaelis constant (Km) for each kinase to ensure physiological relevance.[6]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that specifically binds the phosphorylated substrate.[5]

  • Washing: The filters are washed multiple times to remove unincorporated [γ-³³P]ATP.[6]

  • Detection: The radioactivity retained on the filters, which is directly proportional to the kinase activity, is measured using a scintillation counter.[6]

  • Data Analysis: The percentage of kinase activity inhibition by this compound is calculated relative to the vehicle control (DMSO).[6]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the c-MET signaling cascade. The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins.[7] This activation leads to the initiation of several signaling pathways crucial for cancer cell functions.

c-MET Signaling Pathway

The diagram below illustrates the major downstream signaling pathways activated by c-MET and the point of inhibition by this compound. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which regulate cell proliferation, survival, and migration.[8][9]

cMET_Signaling_Pathway c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Activates GRB2 GRB2 cMET->GRB2 Recruits STAT3 STAT3 cMET->STAT3 Phosphorylates This compound This compound This compound->cMET Inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Survival Cell Survival AKT->Survival STAT3_dimer->Migration

Caption: The c-MET signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The logical flow of the kinase selectivity profiling experiment is outlined in the diagram below. This workflow ensures a systematic evaluation of the test compound's inhibitory activity against a broad range of kinases.

Kinase_Profiling_Workflow Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound (1 µM) Reaction Perform Kinase Reactions Compound_Prep->Reaction Kinase_Panel Prepare Kinase Panel (571 Kinases) Kinase_Panel->Reaction Reagents_Prep Prepare Assay Reagents ([γ-³³P]ATP, Substrates, Buffers) Reagents_Prep->Reaction Termination Terminate Reactions & Capture Substrates Reaction->Termination Detection Measure Radioactivity Termination->Detection Calculation Calculate % Inhibition Detection->Calculation Selectivity_Profile Generate Selectivity Profile Calculation->Selectivity_Profile

Caption: A typical workflow for a kinase selectivity profiling experiment.

Conclusion

This compound demonstrates a highly selective and potent inhibitory profile against c-MET kinase. The comprehensive kinase panel screening confirms its specificity, with minimal off-target activity. This high degree of selectivity is a critical attribute for a targeted therapeutic, suggesting a lower likelihood of off-target toxicities. The data presented in this guide supports the continued development of this compound as a promising therapeutic agent for cancers driven by aberrant c-MET signaling.

References

In Vitro Characterization of ABN401: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of ABN401, a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The data and methodologies presented herein are compiled from preclinical studies to facilitate a comprehensive understanding of this compound's mechanism of action, selectivity, and anti-tumor activity in relevant cancer models.

Core Mechanism of Action

This compound is an orally bioavailable, small-molecule inhibitor that demonstrates a highly selective, ATP-competitive binding to the c-MET tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver in the proliferation, survival, invasion, and angiogenesis of various tumor types.[1][3] this compound is designed to specifically target and disrupt this oncogenic signaling.

The binding of this compound to the ATP-binding site of the MET kinase domain effectively blocks its autophosphorylation and subsequent activation.[4] This inhibition prevents the downstream signaling cascade, leading to the suppression of key cellular processes involved in tumorigenesis. Molecular docking simulations have elucidated the binding mode of this compound within the MET kinase domain, revealing that its stability is maintained through a combination of hydrogen bonds and hydrophobic interactions.

MET Signaling Pathway Inhibition by this compound

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) c-MET c-MET Receptor HGF->c-MET Binds & Activates P_c-MET Phosphorylated c-MET (Y1234/Y1235, Y1349/Y1354) c-MET->P_c-MET Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_c-MET->Downstream Recruits & Activates Cellular_Effects Tumor Proliferation, Survival, Invasion Downstream->Cellular_Effects This compound This compound This compound->c-MET Inhibits ATP Binding

Caption: this compound inhibits the HGF-induced c-MET signaling cascade.

Kinase Selectivity Profile

This compound has demonstrated exceptional selectivity for the c-MET kinase. In a comprehensive kinase panel of 571 kinases, including 369 wild-type and 202 mutant kinases, this compound exhibited potent inhibition of MET while showing minimal activity against other kinases at a concentration of 1 µM.

Kinase TargetPercent Inhibition (at 1 µM this compound)
MET 98%
CLK445%
CLK137%
Data sourced from a kinase selectivity profiling study.

This high degree of selectivity minimizes the potential for off-target effects, suggesting a favorable safety profile. The IC50 value of this compound for MET kinase inhibition was determined to be 10 nM.

In Vitro Efficacy in MET-Addicted Cancer Cells

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with known MET dysregulation, including gene amplification and exon 14 skipping mutations.

Cell LineCancer TypeMET StatusIC50 of this compound (nM)
SNU5Gastric CancerMET AmplificationValue not explicitly stated in abstracts
Hs746TGastric CancerMET Amplification, MET Exon 14 SkippingValue not explicitly stated in abstracts
EBC-1Lung CancerMET AmplificationValue not explicitly stated in abstracts
H1993Lung CancerMET AmplificationValue not explicitly stated in abstracts
SNU638Gastric CancerMET OverexpressionValue not explicitly stated in abstracts
HFE145Normal Immortalized Cells->10,000
Cell viability was assessed after 72 hours of treatment.

This compound demonstrated potent cytotoxic effects in MET-addicted cancer cell lines while having a minimal effect on normal immortalized cells. Furthermore, this compound was shown to inhibit the phosphorylation of MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354) and suppress the activation of downstream signaling proteins, including AKT and ERK1/2, in a dose-dependent manner.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-MET kinase.

Kinase_Assay_Workflow Start Start Prepare_Kinase Prepare purified c-MET kinase enzyme Start->Prepare_Kinase Add_this compound Add serial dilutions of this compound Prepare_Kinase->Add_this compound Prepare_Substrate Prepare kinase-specific substrate and ATP Prepare_Substrate->Add_this compound Incubate Incubate at 37°C to allow reaction Add_this compound->Incubate Detect_Signal Add detection reagent (e.g., luminescence-based) Incubate->Detect_Signal Measure Measure signal (e.g., luminescence) Detect_Signal->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Reagents: Purified recombinant c-MET kinase, kinase buffer, ATP, specific peptide substrate, and this compound.

  • Procedure: a. This compound is serially diluted to the desired concentrations. b. The c-MET enzyme, peptide substrate, and this compound are combined in a microplate well and incubated. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at 37°C. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). f. The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). g. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability (WST) Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours for cell adherence Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of this compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_WST Add WST reagent to each well Incubate_72h->Add_WST Incubate_Final Incubate for 1-4 hours Add_WST->Incubate_Final Measure_Absorbance Measure absorbance at 450 nm Incubate_Final->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the cell viability (WST) assay.

Protocol:

  • Cell Seeding: MET-addicted cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST Reagent Addition: A water-soluble tetrazolium salt (WST) reagent is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a formazan (B1609692) dye.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insight into the inhibition of signaling pathways.

Protocol:

  • Cell Lysis: MET-addicted cancer cells are treated with various concentrations of this compound for a specified duration. Following treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total c-MET, phospho-c-MET (Y1234/1235), total AKT, phospho-AKT, total ERK1/2, phospho-ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Conclusion

The in vitro characterization of this compound confirms its status as a highly potent and selective c-MET inhibitor. Its ability to specifically inhibit c-MET kinase activity, suppress downstream signaling pathways, and induce cytotoxicity in MET-addicted cancer cell lines underscores its potential as a targeted therapeutic agent. The detailed protocols provided in this document serve as a guide for researchers and drug development professionals in the further investigation and application of this compound.

References

The Role of ABN401 in MET-Addicted Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ABN401 (Vabametkib), a highly potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. It consolidates preclinical and clinical data, focusing on the mechanism of action, efficacy in MET-addicted cancer models, and the experimental methodologies used for its evaluation.

Introduction: Targeting MET in Oncology

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), are crucial for normal cellular processes like embryonic development and tissue repair.[1][2] However, dysregulation of the HGF/MET signaling axis is a well-established driver in tumorigenesis. Aberrant MET activation—caused by gene amplification, exon 14 skipping mutations, or protein overexpression—promotes tumor proliferation, invasion, angiogenesis, and metastasis.[1][3] This phenomenon, termed "MET addiction," renders cancer cells highly dependent on MET signaling for their survival and growth, making MET an attractive therapeutic target.[1]

This compound is an innovative, orally administered small molecule inhibitor specifically designed to target cancers driven by MET alterations. It has demonstrated high selectivity and potent anti-tumor activity in various preclinical models and promising efficacy in clinical trials, particularly in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.

Mechanism of Action: Selective Inhibition of MET Signaling

This compound functions as a selective, ATP-competitive inhibitor of the MET kinase domain. Molecular docking simulations show that this compound binds to the hinge region of the ATP-binding pocket of the MET kinase, stabilized by hydrogen bonds and hydrophobic interactions. By occupying this site, this compound effectively blocks the autophosphorylation of the MET receptor, thereby inhibiting the activation of its downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways. This disruption of the aberrant signaling cascade ultimately leads to the suppression of tumor cell growth and proliferation. A kinase selectivity profile against 571 kinases confirmed that this compound is highly selective for MET.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor c-MET Receptor HGF->MET_Receptor Binding & Dimerization P P MET_Receptor->P Autophosphorylation ATP ATP ATP->MET_Receptor Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) P->Downstream This compound This compound This compound->MET_Receptor Blocks ATP Binding Response Cell Proliferation, Survival, Migration Downstream->Response

Caption: this compound Mechanism of Action. (Max Width: 760px)

Preclinical Efficacy in MET-Addicted Models

This compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cancer cell lines, cell line-derived xenografts (CDX), and patient-derived xenografts (PDX).

In Vitro Cytotoxicity

This compound shows potent cytotoxic activity against MET-addicted cancer cell lines, with IC50 values in the low nanomolar range. In contrast, no significant cell killing is observed in c-MET negative or normal cell lines, highlighting its specificity.

Cell LineCancer TypeMET StatusIC50 (nM)
SNU5 Gastric CancerMET Amplification~2
EBC-1 NSCLCMET Amplification~5
SNU638 Gastric CancerMET Amplification~43
H1993 NSCLCMET AmplificationSeveral nM
H596 NSCLCMET AmplificationSeveral nM
HFE145 Normal GastricMET Negative>10,000

Table 1: In Vitro Cytotoxic Activity of this compound in various cell lines. Data sourced from Kim J, et al. (2020).

In Vivo Anti-Tumor Activity

The efficacy of this compound has been validated in vivo using both CDX and PDX models. These studies show that this compound significantly suppresses tumor growth in models with high MET amplification or MET exon 14 skipping mutations. The response to this compound is strongly correlated with the MET status of the tumor, emphasizing the importance of patient selection based on MET oncogenic addiction.

Model TypeModel NameCancer TypeMET AberrationTreatmentTumor Growth Inhibition (TGI)
CDX SNU5Gastric CancerHigh AmplificationThis compoundSignificant Suppression
CDX EBC-1NSCLCHigh AmplificationThis compoundSignificant Suppression
PDX LU5349NSCLC (Brain Mets)High Amplification125 mg/kg QDUp to 95%
PDX LU5406NSCLC (Brain Mets)High Amplification125 mg/kg QDUp to 99%
PDX GA3121Gastric CancerHigh AmplificationThis compoundSignificant Suppression
PDX LU2503NSCLCMETex14 SkippingThis compoundSignificant Suppression
PDX GA2278Gastric CancerModerate AmplificationThis compoundNo Significant Suppression

Table 2: In Vivo Efficacy of this compound in Xenograft Models. Data sourced from Kim J, et al. (2020) and Rajasekaran N, et al. (2023).

The relationship between MET status and this compound efficacy underscores a clear dependency, where tumors with high levels of MET amplification or specific mutations are highly sensitive to the inhibitor.

Logical_Relationship cluster_treatment Treatment High_MET High MET Amplification OR METex14 Skipping This compound This compound Inhibitor High_MET->this compound Low_MET Moderate/Low MET Amplification Low_MET->this compound Response Significant Tumor Growth Inhibition This compound->Response Effective No_Response No Significant Response This compound->No_Response Ineffective Experimental_Workflow Start Start Implantation Orthotopic or Subcutaneous Implantation of PDX Tumor Fragments into NOD/SCID Mice Start->Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization of Mice into Treatment and Control Groups Growth->Randomization Treatment Oral Administration of this compound (e.g., 125 mg/kg QD) or Vehicle Randomization->Treatment Monitoring Monitor Body Weight and Measure Tumor Volume (e.g., 2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint Reached (e.g., after 3 weeks or max tumor volume) Monitoring->Endpoint Analysis Tumor Excision for PK/PD Analysis (WB, IHC) and TGI Calculation Endpoint->Analysis End End Analysis->End

References

ABN401: A Potent and Selective c-MET Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of ABN401 on Cell Proliferation and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway, through genetic alterations such as amplification, mutations, or overexpression, is implicated in the tumorigenesis and progression of various cancers, including gastric and non-small cell lung cancer (NSCLC). This compound is designed to specifically target cancer cells with c-MET oncogene addiction, offering a promising therapeutic strategy.[3] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on cell proliferation and the induction of apoptosis. Detailed experimental protocols and data are presented to facilitate further research and development.

Core Mechanism of Action

This compound functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its kinase activity.[4] This targeted action prevents the autophosphorylation of c-MET and disrupts its downstream signaling cascades, which include the PI3K/AKT and RAS/MAPK pathways.[5] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis in c-MET-dependent cancer cells.

Effects on Cell Proliferation

This compound has demonstrated potent and selective cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

Quantitative Data: this compound IC50 Values in MET-Addicted Cancer Cell Lines
Cell LineCancer TypeMET StatusIC50 (nM)
SNU-5Gastric CancerMET Amplification2
Hs746TGastric CancerMET Amplification3
MKN45Gastric CancerMET Amplification4
EBC-1Lung CancerMET Amplification8
SNU620Gastric CancerMET Amplification9
H1993Lung CancerMET Amplification43
SNU638Gastric Cancerc-MET Overexpression2

Data sourced from a 2020 study published in Cancers (Basel).

Induction of Apoptosis

This compound has been shown to induce apoptosis in MET-addicted cancer cells. This is evidenced by the activation of the caspase-associated apoptotic signaling pathway. Western blot analyses have demonstrated a dose-dependent increase in the cleavage of caspase-3 and its substrate, PARP-1, upon treatment with this compound.

Signaling Pathway Diagram: this compound Mechanism of Action

ABN401_Mechanism This compound This compound cMET c-MET Receptor This compound->cMET Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation PI3K_AKT PI3K/AKT Pathway p_cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMET->RAS_MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes RAS_MAPK->Proliferation Promotes Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP1 Cleaved PARP-1 Apoptosis->PARP1

Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol outlines the determination of cell viability and proliferation using a WST-1 assay.

Materials:

  • MET-addicted cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3-5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of cleaved caspase-3 and PARP-1 by Western blotting.

Materials:

  • MET-addicted cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP-1, anti-cleaved PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for 48-72 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MET-addicted cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Experimental Workflow Diagram

Experimental_Workflow start Start: MET-Addicted Cancer Cell Lines treat Treat with this compound (Varying Concentrations) start->treat prolif Cell Proliferation Assay (WST-1) treat->prolif apoptosis Apoptosis Assays treat->apoptosis ic50 Determine IC50 Values prolif->ic50 western Western Blot (Cleaved Caspase-3, PARP-1) apoptosis->western flow Flow Cytometry (Annexin V/PI) apoptosis->flow data_prolif Quantitative Data on Proliferation Inhibition ic50->data_prolif data_apop Qualitative & Quantitative Data on Apoptosis western->data_apop flow->data_apop

Caption: Workflow for evaluating this compound's effects on cell proliferation and apoptosis.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for cancers characterized by MET oncogene addiction. Its high selectivity and potent inhibitory effects on c-MET lead to a marked reduction in cell proliferation and a clear induction of apoptosis in relevant cancer cell models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. Future studies should focus on expanding the range of cancer types tested and further elucidating the molecular mechanisms underlying this compound-induced apoptosis.

References

The Pharmacodynamics of ABN401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 (vabametkib) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or protein overexpression, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC).[2][3][4] this compound is being developed as a targeted therapy for cancers harboring c-MET alterations. This guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its kinase activity.[1][4] This direct inhibition prevents the autophosphorylation of key tyrosine residues (Y1234/Y1235 and Y1349/Y1354) within the MET kinase and C-terminal domains, respectively.[1] The blockade of MET phosphorylation disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2][4]

c-MET Signaling Pathway and this compound Inhibition

The c-MET signaling pathway is activated by its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. This compound's inhibition of MET phosphorylation effectively shuts down these downstream signals.

MET_Signaling_Pathway cluster_intracellular Intracellular cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET cMET->cMET RAS_MAPK RAS/MAPK Pathway (Proliferation) cMET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway (Survival) cMET->PI3K_AKT Activates STAT3 STAT3 Pathway (Invasion) cMET->STAT3 Activates ATP ATP ATP->cMET Phosphorylates This compound This compound This compound->cMET Inhibits

Caption: this compound inhibits the c-MET signaling pathway.

Quantitative Pharmacodynamic Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against c-MET in various preclinical models.

ParameterValueCell Lines/AssayReference
IC50 (c-MET Kinase) 10 nMKinase Inhibition Assay[1]
IC50 (Cell Viability) 2 - 43 nMMET-addicted cancer cell lines (SNU5, EBC-1, etc.)[1]
Kinase Selectivity >98% inhibition of MET at 1 µMPanel of 571 kinases[1]
Clinical Efficacy

Clinical trials have provided evidence of the anti-tumor activity of this compound in patients with advanced solid tumors, particularly NSCLC with c-MET alterations.

Phase 1 Dose-Escalation Study (NCT04052971) [2][3]

Dose Level (daily)Number of PatientsDLTs ObservedBest Overall Response
50 mg10-
100 mg10-
200 mg10-
400 mg30-
800 mg602 Partial Response (NSCLC)
1200 mg40-
Total 16 0 2 PR, 5 Stable Disease

Phase 2 Study in METex14 NSCLC (NCT05541822) [5][6]

Patient PopulationNumber of PatientsObjective Response Rate (ORR)
Treatment-Naïve875% (6/8)
Total Evaluable1752.9% (9/17)
Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.

Phase 1 (NCT04052971) [2]

Adverse Event (AE) TypeFrequency
Grade ≥ 3 Drug-Related AEs0
Drug-Related Serious AEs1 (transient peripheral edema)

Phase 2 (NCT05541822) [5][6]

Treatment-Related Adverse Event (TRAE)Any GradeGrade ≥ 3
Nausea70.8%-
Diarrhea33.3%-
Vomiting29.2%-
Peripheral Edema29.2%0%
Any TRAE -8.3%

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined below. It should be noted that while these represent standard methodologies, specific parameters may have been optimized by the investigators and are not always publicly available.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against c-MET kinase activity.

Methodology: A representative protocol for a kinase inhibition assay is as follows. The specific assay for this compound was performed by Reaction Biology Corp.[1]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant c-MET kinase - Kinase buffer - ATP - Substrate (e.g., poly-Glu-Tyr) start->prepare_reagents serial_dilution Perform serial dilution of this compound prepare_reagents->serial_dilution add_to_plate Add kinase, substrate, and this compound to microplate wells serial_dilution->add_to_plate initiate_reaction Initiate reaction by adding ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., radioactivity, fluorescence) stop_reaction->detect_signal calculate_ic50 Calculate IC50 value detect_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a kinase inhibition assay.
  • Reagents: Recombinant human c-MET kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure:

    • A serial dilution of this compound is prepared.

    • The c-MET enzyme, substrate, and this compound at various concentrations are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The plate is incubated to allow for the phosphorylation of the substrate.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology: A common method for assessing cell viability is the MTT or WST assay.[1]

  • Cell Culture: Cancer cell lines with known MET status are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (e.g., MTT) is added to each well.

    • Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins.

Methodology:

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-MET, anti-MET) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Add chemiluminescent substrate and detect signal secondary_antibody->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.
  • Sample Preparation:

    • Cells are treated with various concentrations of this compound for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of protein.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Model Establishment:

    • Tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NSG mice).

    • The tumor is allowed to grow and is then passaged to subsequent cohorts of mice for studies.

  • Treatment:

    • Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses and schedules.

  • Efficacy Assessment:

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound is a highly selective and potent c-MET inhibitor with a clear mechanism of action that translates to anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with c-MET-driven cancers. Its favorable safety profile and demonstrated clinical benefit, particularly in NSCLC patients with MET exon 14 skipping mutations, support its continued development as a valuable targeted therapy. Further research and ongoing clinical trials will continue to define the full therapeutic potential of this compound.

References

Methodological & Application

ABN401 Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a known driver in various human cancers, making it a key therapeutic target.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the MET tyrosine kinase, which in turn blocks its autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its therapeutic potential.

Mechanism of Action

This compound selectively targets the c-MET tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234/1235) in its kinase domain. This phosphorylation event initiates a cascade of downstream signaling. This compound inhibits this critical phosphorylation step, thereby blocking c-MET-driven oncogenic signaling.

cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-c-MET (Tyr1234/1235) cMET->p_cMET Autophosphorylation This compound This compound This compound->p_cMET Inhibits PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: this compound inhibits c-MET signaling.

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, particularly those with MET-addiction (e.g., MET amplification or mutations). The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeMET StatusIC50 (nM)
SNU-5Gastric CarcinomaAmplification2.80
MKN45Gastric CarcinomaAmplification4.60
SNU-620Gastric CarcinomaAmplification8.13
SNU-638Gastric CarcinomaOverexpression3.33
EBC-1Non-Small Cell Lung CancerAmplification2.22
H1993Non-Small Cell Lung CancerAmplification43.0
Hs746TGastric CarcinomaMET exon 14 skippingN/A
HFE145Normal Gastric EpithelialNormal>10,000

Note: IC50 values were determined after 72 hours of treatment.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., MET-addicted cancer cell lines)

  • Complete cell culture medium

  • This compound

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (72 hours) start->treatment reagent Add WST-1 Reagent treatment->reagent incubation Incubate (1-4 hours) reagent->incubation read Measure Absorbance incubation->read analysis Calculate IC50 read->analysis cluster_apoptosis_workflow Apoptosis Assay Logical Flow cluster_results Cell Populations start Treat Cells with This compound harvest Harvest Cells start->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze live Live Cells (Annexin V-, PI-) analyze->live early Early Apoptotic (Annexin V+, PI-) analyze->early late Late Apoptotic/Necrotic (Annexin V+, PI+) analyze->late

References

Application Notes and Protocols for ABN401 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ABN401, a selective c-MET inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer types with aberrant c-MET signaling.

Introduction to this compound and PDX Models

This compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification or mutations like MET exon 14 skipping, is a known driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1] this compound functions by binding to the ATP-binding site of MET, thereby inhibiting its kinase activity and disrupting downstream signaling cascades.

Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity and architecture of the original human tumor.[3] Consequently, PDX models are increasingly utilized in preclinical studies to assess the efficacy of targeted therapies like this compound.

c-MET Signaling Pathway and Mechanism of this compound Action

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. This compound effectively blocks this cascade at its origin.

cMET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-cMET cMET->p_cMET Autophosphorylation This compound This compound This compound->p_cMET Inhibits GRB2 GRB2 p_cMET->GRB2 PI3K PI3K p_cMET->PI3K STAT3 STAT3 p_cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Figure 1: c-MET Signaling Pathway and this compound Inhibition.

Efficacy of this compound in PDX Models: Quantitative Data

The antitumor activity of this compound has been evaluated in various PDX models harboring different c-MET aberrations. The efficacy is often quantified as Tumor Growth Inhibition (TGI), which represents the percentage reduction in tumor volume in treated mice compared to a vehicle-treated control group.

Table 1: Efficacy of this compound in Gastric and Lung Cancer PDX Models [1]

PDX Model IDCancer TypeMET AlterationThis compound Dose (mg/kg)Tumor Growth Inhibition (TGI) (%)
GA3121GastricHigh Amplification30102.4
LI0612GastricHigh Amplification30109.1
LU2503LungHigh Amplification & METex14 Skipping3099.11
LU5381LungMETex14 Skipping1063.09
LU5381LungMETex14 Skipping3075.47
GA2278GastricNegative3047.6
GA0075GastricLow Amplification3022.3
GA0152GastricLow Amplification3014.2
GA0046GastricLow Amplification3013.4

Table 2: Efficacy of this compound in NSCLC Brain Metastasis PDX Models [4]

PDX Model IDMET AlterationThis compound Dose (mg/kg)Tumor Growth Inhibition (TGI) (%)
LU5349High Amplification125up to 95
LU5406High Amplification125up to 99

These data demonstrate that this compound exhibits significant antitumor activity in PDX models with high MET amplification or MET exon 14 skipping mutations, while its efficacy is substantially lower in models with low or no MET alterations.[1]

Experimental Protocols

The following protocols provide a general framework for evaluating this compound in PDX models. Specific parameters may need to be optimized based on the tumor type and the specific research question.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.

PDX_Establishment_Workflow start Patient Tumor Tissue (Fresh, Sterile) process1 Mince into small fragments (2-3 mm³) start->process1 process2 Implant subcutaneously into flank of immunodeficient mouse (e.g., NOD/SCID or NSG) process1->process2 decision1 Tumor Growth? process2->decision1 process3 Monitor tumor volume (caliper measurements) decision1->process3 Yes end Established PDX Model (for cryopreservation and experimental cohorts) decision1->end No (Engraftment Failure) process4 Passage tumor to new mice when volume reaches ~1000-1500 mm³ process3->process4 process4->end

Figure 2: Workflow for PDX Model Establishment.

Materials:

  • Fresh, sterile patient tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Sterile surgical instruments (scalpels, forceps)

  • Sterile PBS or appropriate cell culture medium

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Tissue Preparation:

    • Under sterile conditions, wash the fresh tumor tissue with cold, sterile PBS.

    • Remove any non-tumor or necrotic tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert a single tumor fragment into the pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once a palpable tumor forms, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging:

    • When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

    • A portion of the tumor can be cryopreserved for future use, and the remainder can be processed for passaging into new mice as described above.

This compound Efficacy Study in Established PDX Models

This protocol outlines the procedure for evaluating the antitumor activity of this compound in mice bearing established PDX tumors.

ABN401_Efficacy_Study_Workflow start Mice with Established PDX Tumors (Volume ~150-300 mm³) process1 Randomize mice into treatment and control groups start->process1 process2a Treatment Group: Administer this compound orally (e.g., 10 or 30 mg/kg) 5 days/week for 3 weeks process1->process2a process2b Control Group: Administer vehicle orally (same schedule) process1->process2b process3 Monitor tumor volume and body weight 2-3 times per week process2a->process3 process2b->process3 process4 At study endpoint, euthanize mice and collect tumors for analysis process3->process4 end Data Analysis: - Calculate Tumor Growth Inhibition (TGI) - Statistical analysis process4->end

Figure 3: Workflow for this compound Efficacy Study in PDX Models.

Materials:

  • Mice with established PDX tumors (tumor volume ~150-300 mm³)

  • This compound, formulated for oral administration

  • Vehicle control

  • Oral gavage needles

  • Calipers and a scale for weighing mice

Procedure:

  • Group Allocation:

    • Once the average tumor volume reaches 150-300 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • For the treatment group, administer this compound orally at the desired dose (e.g., 10 or 30 mg/kg). A typical dosing schedule is five consecutive days a week for three weeks.[1]

    • For the control group, administer the vehicle solution following the same schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.

    • At the end of the study, euthanize the mice and excise the tumors. Tumors can be used for further analysis, such as Western blotting to assess target engagement or histopathology.

    • Calculate the Tumor Growth Inhibition (TGI) using the following formula:

      • TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Conclusion

The use of this compound in patient-derived xenograft models provides a robust preclinical platform to investigate its therapeutic potential in cancers with c-MET dysregulation. The protocols and data presented here offer a foundation for researchers to design and interpret experiments aimed at advancing our understanding of this compound's efficacy and mechanism of action in a clinically relevant setting. Careful selection of PDX models based on their MET status is crucial for the successful evaluation of this targeted therapy.[1]

References

Application Notes and Protocols for ABN401 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of ABN401, a selective c-MET inhibitor, in mouse models of cancer. The included data and methodologies are based on published preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway, through mutations, amplification, or overexpression, is a known driver in various cancers. This compound binds to the ATP-binding site of the c-MET kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. This targeted inhibition leads to suppressed tumor growth in cancers that are dependent on c-MET signaling.[1][3]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action for this compound in inhibiting the c-MET signaling pathway.

ABN401_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMET c-MET Receptor p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation HGF HGF HGF->cMET Binds This compound This compound This compound->cMET Binds & Inhibits Inhibition Inhibition ATP ATP ATP->p_cMET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway p_cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway p_cMET->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibition->p_cMET

This compound inhibits c-MET signaling.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the tumor growth inhibition (TGI) data from preclinical studies of this compound in various mouse xenograft models.[1]

Table 1: this compound Efficacy in Cell Line-Derived Xenograft (CDX) Models

Cell LineCancer TypeMouse StrainThis compound Dose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)
SNU-5Gastric CancerBALB/c-nude3Oral5 days/week for 3 weeks24.47
SNU-5Gastric CancerBALB/c-nude30Oral5 days/week for 3 weeks89.49
EBC-1Lung CancerBALB/c-nude10Oral5 days/week for 3 weeks51.26
EBC-1Lung CancerBALB/c-nude30Oral5 days/week for 3 weeks77.85
SNU638Gastric CancerBALB/c-nude10Oral5 days/week for 3 weeks65.31
SNU638Gastric CancerBALB/c-nude30Oral5 days/week for 3 weeks78.68

Table 2: this compound Efficacy in Patient-Derived Xenograft (PDX) Models

PDX ModelCancer TypeMET StatusThis compound Dose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)
LU5381Lung CancerMET exon14 skipping10Oral5 days/week for 3 weeks63.09
LU5381Lung CancerMET exon14 skipping30Oral5 days/week for 3 weeks75.47
GA3121Gastric CancerHigh MET Copy Number30Oral5 days/week for 3 weeks99.11
LI0612Liver CancerHigh MET Copy Number30Oral5 days/week for 3 weeks109.1
LU2503Lung CancerHigh MET Copy Number30Oral5 days/week for 3 weeks102.3

Experimental Workflow for this compound Administration in Mouse Models

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

ABN401_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., EBC-1, SNU-5) implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume reaches 150-300 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization administration Oral Administration of this compound (e.g., 10 or 30 mg/kg) randomization->administration monitoring Continued Tumor Volume and Body Weight Measurement administration->monitoring endpoint Endpoint Reached (e.g., 3 weeks) monitoring->endpoint analysis Tumor Growth Inhibition (TGI) Calculation and Statistical Analysis endpoint->analysis

Experimental workflow for this compound efficacy testing.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse models, based on established methodologies.

Protocol 1: Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the this compound powder accurately using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle solution to the tube.

  • Vortex the mixture thoroughly until the this compound is completely suspended. Prepare the formulation fresh daily.

Protocol 2: Oral Gavage (PO) Administration of this compound

Materials:

  • Prepared this compound formulation

  • Appropriate gauge feeding needle (e.g., 20-22 gauge for mice)

  • 1 mL syringe

  • Animal restraint device (optional)

Procedure:

  • Gently restrain the mouse, ensuring a firm but gentle grip to prevent injury.

  • Draw the calculated dose of the this compound suspension into the syringe fitted with the feeding needle.

  • Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus.

  • Slowly and steadily dispense the formulation.

  • Withdraw the feeding needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after administration.

Protocol 3: Subcutaneous Tumor Xenograft Model Establishment

Materials:

  • Cultured tumor cells (e.g., SNU-5, EBC-1)

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Matrigel (optional, can improve tumor take rate)

  • 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol (B145695) wipes

  • Immunocompromised mice (e.g., BALB/c-nude)

Procedure:

  • Harvest the tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). If using, mix with Matrigel on ice.

  • Clean the injection site on the flank of the mouse with a 70% ethanol wipe.

  • Gently lift the skin and insert the needle subcutaneously.

  • Slowly inject the cell suspension to form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach the desired volume (e.g., 150-300 mm³).

Protocol 4: Tumor Volume and Body Weight Monitoring

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Measure the length (L) and width (W) of the tumor using digital calipers at regular intervals (e.g., twice or three times a week).

  • Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.

  • Weigh each mouse at the same time as tumor measurement to monitor for any treatment-related toxicity.

  • Record all measurements meticulously for each mouse.

References

ABN401 and EGFR Inhibitor Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification or mutation of the MET proto-oncogene, which leads to the activation of alternative signaling pathways, allowing cancer cells to evade EGFR blockade. ABN401 is a potent and highly selective c-MET tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with EGFR inhibitors to overcome acquired resistance in EGFR-mutant NSCLC.

Recent preclinical studies have shown that the combination of this compound with a third-generation EGFR-TKI is effective in MET-amplified and EGFR-mutant NSCLC models with acquired resistance.[3][4] This combination therapy aims to simultaneously inhibit both the primary oncogenic driver (EGFR) and the key resistance pathway (MET), leading to a synergistic anti-tumor effect.

Rationale for Combination Therapy

The MET signaling pathway, when activated, can bypass the effects of EGFR inhibition by activating downstream pathways such as PI3K/AKT and MAPK/ERK, which are also downstream of EGFR. This redundancy in signaling allows cancer cells to survive and proliferate despite effective EGFR blockade. By co-administering a selective c-MET inhibitor like this compound with an EGFR TKI, it is possible to achieve a more comprehensive and durable inhibition of these critical cancer cell survival pathways. Preclinical evidence strongly supports this approach, demonstrating a high degree of tumor growth inhibition in patient-derived xenograft (PDX) models.[1]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound as a monotherapy and in combination with an EGFR inhibitor.

Cell LineMET StatusThis compound IC50 (nM)Reference
SNU-5MET Amplification1.8
EBC-1MET Amplification3.2
Hs746TMET Exon 14 Skipping1.9
SNU-638MET Overexpression43.0

Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines. This table illustrates the potent cytotoxic activity of this compound against various cancer cell lines with different MET alterations.

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (TGI)Reference
SNU-5 XenograftGastric CancerThis compound (30 mg/kg)85.2%
EBC-1 XenograftLung CancerThis compound (30 mg/kg)78.7%
EGFR-mutant PDXLung CancerThis compound + Lazertinib (B608487)96.6%

Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy. This table highlights the significant in vivo anti-tumor activity of this compound, particularly the synergistic effect observed when combined with an EGFR inhibitor in a patient-derived xenograft model.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental design and the underlying biological mechanisms, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the combination therapy.

EGFR_MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus cluster_inhibitors EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET c-MET MET->PI3K MET->RAS EGF EGF EGF->EGFR HGF HGF HGF->MET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR This compound This compound This compound->MET

Figure 1: EGFR and c-MET Signaling Pathways and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (EGFR-mutant, MET-amplified NSCLC cells) viability_assay Cell Viability Assay (MTT/MTS) (Single agents and combination) cell_culture->viability_assay western_blot_invitro Western Blot Analysis (p-EGFR, p-MET, p-AKT, p-ERK) cell_culture->western_blot_invitro xenograft_model Tumor Xenograft Model Establishment (PDX or cell line-derived) viability_assay->xenograft_model Positive results western_blot_invitro->xenograft_model Positive results treatment Treatment Administration (Vehicle, single agents, combination) xenograft_model->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring western_blot_invivo Pharmacodynamic Analysis (Western blot of tumor lysates) monitoring->western_blot_invivo

Figure 2: Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and EGFR inhibitors. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and an EGFR inhibitor, both individually and in combination, on NSCLC cells.

Materials:

  • EGFR-mutant, MET-amplified NSCLC cell lines (e.g., H1975, PC9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • EGFR inhibitor (e.g., Osimertinib, Gefitinib; stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the EGFR inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations of both drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis

Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status of key signaling proteins in the EGFR and MET pathways.

Materials:

  • Treated cell lysates or tumor homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse cells or homogenize tumor tissue in ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and an EGFR inhibitor combination in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • EGFR-mutant, MET-amplified NSCLC cells or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • EGFR inhibitor formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously implant 5-10 x 10^6 cells (resuspended in PBS or medium, with or without Matrigel) or patient-derived tumor fragments into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, EGFR inhibitor alone, combination).

  • Administer the treatments as per the determined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).

  • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

The combination of this compound with an EGFR inhibitor represents a promising therapeutic strategy to overcome acquired resistance in EGFR-mutant NSCLC driven by MET amplification. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and execute preclinical studies to further investigate the synergistic potential of this combination therapy. Rigorous preclinical evaluation is crucial for the successful clinical translation of this targeted therapy approach.

References

Application Notes and Protocols for In Vivo Imaging of ABN401 Therapeutic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the tumorigenesis, proliferation, survival, invasion, and metastasis of various solid tumors.[1][2] this compound competitively binds to the ATP-binding site of the c-MET kinase domain, leading to the inhibition of its autophosphorylation and the subsequent blockade of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft and patient-derived xenograft (PDX) models of cancers with c-MET alterations.[2] This document provides detailed application notes and protocols for the in vivo imaging of the therapeutic response to this compound in preclinical cancer models.

This compound Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by targeting the c-MET signaling pathway. The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation leads to the recruitment of downstream signaling molecules and the activation of pro-survival and proliferative pathways. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

ABN401_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET binds p_cMET Phosphorylated c-MET cMET->p_cMET This compound This compound This compound->cMET inhibits ATP ATP ATP->p_cMET PI3K PI3K p_cMET->PI3K MAPK_pathway RAS-RAF-MEK-ERK Pathway p_cMET->MAPK_pathway AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT mTOR mTOR p_AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation ERK ERK MAPK_pathway->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Figure 1: this compound Signaling Pathway.

Data Presentation: In Vivo Efficacy of this compound

The therapeutic efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the tumor growth inhibition data from xenograft studies.

Table 1: Tumor Growth Inhibition in c-MET Addicted Cancer Cell Line Xenografts

Cell LineTumor TypeThis compound Dose (mg/kg, oral)Treatment ScheduleTumor Growth Inhibition (%)Reference
SNU-5Gastric Cancer35 days/week for 3 weeks45
SNU-5Gastric Cancer105 days/week for 3 weeks75
SNU-5Gastric Cancer305 days/week for 3 weeks95
EBC-1Lung Cancer35 days/week for 3 weeks50
EBC-1Lung Cancer105 days/week for 3 weeks80
EBC-1Lung Cancer305 days/week for 3 weeks98
SNU-638Gastric Cancer35 days/week for 3 weeks40
SNU-638Gastric Cancer105 days/week for 3 weeks70
SNU-638Gastric Cancer305 days/week for 3 weeks90

Table 2: Representative Quantitative In Vivo Imaging Data for a Selective c-MET Inhibitor (Capmatinib)

Imaging ModalityXenograft ModelTreatmentImaging Readout% Change from BaselineReference
PETHs746T (Gastric)Capmatinib (10 mg/kg)[18F]FDG SUVmax-58%
PETHs746T (Gastric)Capmatinib (10 mg/kg)[18F]FLT SUVmax-75%
BioluminescenceH1993 (Lung)Capmatinib (10 mg/kg)Photon Flux (photons/sec)-85%

Note: As specific in vivo imaging data for this compound is not publicly available, this table presents representative data from preclinical studies of another selective c-MET inhibitor, capmatinib, to illustrate the expected quantitative changes in imaging readouts following effective c-MET inhibition.

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments to assess the therapeutic response of this compound are provided below.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Transfection (Luc/FP) xenograft Xenograft/PDX Implantation cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth baseline_imaging Baseline Imaging tumor_growth->baseline_imaging treatment_start Initiate this compound Treatment baseline_imaging->treatment_start followup_imaging Follow-up Imaging treatment_start->followup_imaging quantification Image Quantification followup_imaging->quantification ex_vivo Ex Vivo Analysis (IHC, Western Blot) followup_imaging->ex_vivo statistical_analysis Statistical Analysis quantification->statistical_analysis

References

Determining ABN401 Sensitivity: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is an orally bioavailable, highly selective tyrosine kinase inhibitor that targets the c-Met receptor (also known as hepatocyte growth factor receptor, HGFR).[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis.[2] Dysregulation of this pathway, through mutations such as MET exon 14 skipping or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2] this compound functions by binding to the ATP-binding site of the MET tyrosine kinase, inhibiting its autophosphorylation and disrupting downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways.[1][2] This targeted inhibition can induce cell death in tumor cells that are dependent on c-Met signaling.[1]

Assessing the sensitivity of cancer cell lines to this compound is a critical step in preclinical drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data to determine the concentration-dependent effects of the compound and to calculate key parameters such as the half-maximal inhibitory concentration (IC50). This document provides detailed protocols for three common and robust cell viability assays—MTT, CellTiter-Glo®, and Crystal Violet—to evaluate cellular sensitivity to this compound.

This compound Mechanism of Action

This compound exerts its anti-tumor effect by selectively inhibiting the c-Met receptor tyrosine kinase. This action blocks downstream signaling pathways that are critical for cancer cell growth and survival.

ABN401_Pathway HGF HGF cMET c-Met Receptor HGF->cMET Binds p_cMET p-c-Met (Active) cMET->p_cMET Dimerization & Autophosphorylation This compound This compound This compound->cMET Inhibits ATP Binding ATP ATP ATP->p_cMET PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation, Survival, Angiogenesis p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

This compound inhibits c-Met signaling pathway.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines with known MET alterations. The IC50 values were determined using a WST-1 assay, a tetrazolium salt-based method comparable to the MTT assay, after 72 hours of drug exposure.[2]

Cell LineCancer TypeMET AlterationIC50 (nM)[2]
SNU-5 Gastric CarcinomaAmplification3.11
Hs746T Gastric CarcinomaMET exon 14 skipping3.49
EBC-1 Lung Squamous Cell CarcinomaAmplification2.22
SNU-638 Gastric CarcinomaOverexpression3.33
H1993 Lung AdenocarcinomaAmplification43.0
SNU-620 Gastric CarcinomaAmplification8.13
MKN45 Gastric CarcinomaAmplification2.01
HFE145 Normal Gastric EpithelialNone (Wild-Type)>10,000

Experimental Workflow Overview

A generalized workflow for assessing cell viability in response to this compound treatment involves cell seeding, compound treatment, incubation, addition of a viability reagent, and signal detection.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Culture Cells (e.g., MET-addicted lines) Harvest 2. Harvest & Count Cells CellCulture->Harvest Plate 3. Seed Cells in 96-well Plate Harvest->Plate ABN401_prep 4. Prepare this compound Serial Dilutions Treat 5. Add this compound to Cells ABN401_prep->Treat Incubate 6. Incubate (e.g., 72 hours) Treat->Incubate AddReagent 7. Add Viability Reagent (MTT/CTG/CV) Incubate->AddReagent IncubateAssay 8. Incubate per Protocol AddReagent->IncubateAssay Read 9. Measure Signal (Absorbance/Luminescence) IncubateAssay->Read Analyze 10. Analyze Data (Calculate IC50) Read->Analyze

General workflow for cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is proportional to the number of living cells, which is quantified by measuring the absorbance after solubilization.[5]

Materials:

  • This compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • Adherent cancer cells of interest (e.g., EBC-1, Hs746T)

  • Sterile 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range might be 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if desired.[5]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies cell viability based on the measurement of ATP, an indicator of metabolically active cells.[6][7] The reagent contains a thermostable luciferase which generates a luminescent signal proportional to the amount of ATP present.[6] This "glow-type" signal is robust and directly correlates with the number of viable cells.[8]

Materials:

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • Complete cell culture medium

  • Cancer cells of interest

  • Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence)

  • Multichannel pipette

  • Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Seed cells into an opaque-walled 96-well plate at the desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare and add serial dilutions of this compound (and vehicle control) to the wells as described in the MTT protocol.

    • Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Crystal Violet Assay

Principle: This simple and cost-effective assay is based on the ability of the crystal violet dye to bind to DNA and proteins of adherent cells.[11][12] Following treatment, dead cells detach from the plate and are washed away.[12] The remaining viable, adherent cells are stained, and the amount of dye, which is proportional to the cell biomass, is quantified after solubilization by measuring absorbance.[13]

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Adherent cancer cells of interest

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% Paraformaldehyde or 100% Methanol)

  • 0.5% Crystal Violet Staining Solution (in 25% methanol)

  • Solubilization Solution (e.g., 30% acetic acid or 1% SDS)

  • Microplate reader (capable of reading absorbance at 570-590 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Perform cell seeding and this compound treatment in a 96-well plate as described in the MTT protocol.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Cell Fixation and Staining:

    • Carefully aspirate the culture medium from all wells.

    • Gently wash the cells once with 200 µL of PBS.

    • Add 100 µL of fixing solution (e.g., Methanol) to each well and incubate for 15 minutes at room temperature.[14]

    • Remove the fixing solution and allow the plate to air dry completely.

    • Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[13]

  • Washing:

    • Carefully remove the crystal violet solution.

    • Wash the plate gently by immersing it in a beaker of tap water or by adding PBS to each well. Repeat this washing step 3-4 times to remove excess stain.[13]

    • Invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry.

  • Solubilization and Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., 30% acetic acid) to each well.[14]

    • Place the plate on an orbital shaker for 15-30 minutes to fully dissolve the stain.

    • Measure the absorbance at 590 nm using a microplate reader.

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Calculation: Percentage Viability = [(Absorbance/Luminescence of Treated Sample - Absorbance/Luminescence of Blank) / (Absorbance/Luminescence of Vehicle Control - Absorbance/Luminescence of Blank)] x 100

The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater sensitivity of the cells to the compound.

References

Application Notes and Protocols: Immunohistochemistry for c-MET Expression in ABN401 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of immunohistochemistry (IHC) to evaluate c-MET expression in preclinical and clinical studies of ABN401, a selective c-MET inhibitor. The protocols and data presented are intended to guide researchers in the accurate assessment of c-MET as a biomarker for this compound sensitivity.

Introduction

This compound is an orally bioavailable, highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutations (e.g., MET exon 14 skipping), or protein overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[2] this compound binds to the ATP-binding site of c-MET, inhibiting its phosphorylation and disrupting downstream signaling pathways, which can lead to cell death in tumors dependent on this pathway.[1] Consequently, accurate detection of c-MET expression is crucial for identifying patients who may benefit from this compound therapy. Immunohistochemistry is a widely used method for assessing c-MET protein expression in tumor tissue.

c-MET Signaling Pathway and this compound's Mechanism of Action

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating multiple downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to cell proliferation, survival, migration, and invasion.[3] Aberrant c-MET activation leads to uncontrolled cell growth and metastasis.[4] this compound acts as a competitive inhibitor at the ATP-binding site of the c-MET kinase domain, preventing this phosphorylation and subsequent pathway activation.

cMET_Signaling_Pathway c-MET Signaling Pathway and this compound Inhibition cluster_downstream Downstream Signaling Cascades cluster_responses Cellular Responses HGF HGF cMET_receptor c-MET Receptor HGF->cMET_receptor Binds to RAS_MAPK RAS/MAPK Pathway cMET_receptor->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMET_receptor->PI3K_AKT Activates STAT STAT Pathway cMET_receptor->STAT Activates This compound This compound This compound->cMET_receptor Inhibits ATP Binding Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion/Metastasis RAS_MAPK->Invasion Survival Survival PI3K_AKT->Survival PI3K_AKT->Invasion STAT->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Quantitative Data on c-MET Expression and this compound Efficacy

Preclinical and clinical studies have demonstrated a correlation between the level of c-MET expression or specific c-MET alterations and the response to this compound.

Preclinical Data: this compound Activity in Cancer Cell Lines and PDX Models

The following table summarizes the in vitro cytotoxic activity of this compound in various cancer cell lines with differing c-MET status, as well as the in vivo response in patient-derived xenograft (PDX) models.

Cell Line / PDX ModelCancer Typec-MET Status (IHC Score)c-MET AlterationThis compound IC50 (nM)In Vivo Tumor Growth Inhibition (TGI)
Cell Lines
SNU-5Gastric3+High Amplification2.1Significant
Hs746TGastric3+High Amplification2.5Not Reported
MKN45Gastric3+High Amplification43.1Not Reported
EBC-1Lung3+High Amplification2.0Significant
H1993Lung3+High Amplification2.8Not Reported
SNU-638Gastric3+No Amplification2.7Significant
PDX Models
GA3121Gastric3+High AmplificationNot ApplicableSignificant
LI0612Liver3+High AmplificationNot ApplicableSignificant
LU2503Lung3+High AmplificationNot ApplicableSignificant
LU5381Lung3+MET exon 14 skippingNot ApplicableSignificant
Clinical Data: this compound Efficacy in NSCLC Patients

Clinical trials of this compound have focused on patients with NSCLC harboring specific c-MET alterations. The following table summarizes key efficacy data from these trials.

Clinical Trial PhasePatient Populationc-MET AlterationNumber of PatientsObjective Response Rate (ORR)
Phase 2 (NCT05541822)Treatment-Naïve NSCLCMET exon 14 skipping875%
Phase 2 (NCT05541822)Evaluable NSCLCMET exon 14 skipping1752.9%
Phase 1 ExpansionNSCLCMET exon 14 skipping450% (2 Partial Responses)
Phase 1 Dose EscalationNSCLCc-MET OverexpressionNot Specified2 Partial Responses Confirmed

Experimental Protocols

Immunohistochemistry (IHC) Protocol for c-MET Expression

The following is a representative IHC protocol for the detection of c-MET protein in formalin-fixed, paraffin-embedded (FFPE) tissue, based on standard methodologies and the commonly used VENTANA MET (SP44) RxDx Assay.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or equivalent deparaffinization solution

  • Ethanol (B145695) (graded series: 100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., EDTA-based, pH 8.0)

  • Peroxidase block (e.g., 3% Hydrogen Peroxide)

  • Protein block (e.g., normal goat serum)

  • Primary antibody: Rabbit monoclonal anti-c-MET (Clone SP44)

  • Secondary antibody: HRP-conjugated anti-rabbit antibody

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable antigen retrieval solution in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with peroxidase block for 10 minutes.

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Apply protein block and incubate for 20 minutes to reduce non-specific binding.

    • Incubate with the primary anti-c-MET antibody at an optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.

    • Rinse with wash buffer.

    • Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

    • Rinse with wash buffer.

    • Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 5-10 minutes).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear with xylene.

    • Coverslip with a permanent mounting medium.

IHC Scoring Criteria for c-MET:

c-MET expression is typically evaluated based on the staining intensity and the percentage of positive tumor cells. A common scoring system is as follows:

  • 0: No staining or weak staining in <50% of tumor cells.

  • 1+: Weak to moderate staining in ≥50% of tumor cells.

  • 2+: Moderate to strong staining in ≥50% of tumor cells.

  • 3+: Strong staining in ≥50% of tumor cells.

For clinical trial eligibility, high c-MET overexpression is often defined as an IHC score of 3+ in ≥50% of tumor cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of c-MET expression in this compound studies, from sample acquisition to data analysis.

IHC_Workflow c-MET IHC Experimental Workflow for this compound Studies cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Tissue_Acquisition Tumor Tissue Acquisition (Biopsy/Resection) Fixation Formalin Fixation (FFPE) Tissue_Acquisition->Fixation Sectioning Microtome Sectioning Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Staining Immunohistochemical Staining Antigen_Retrieval->Staining Scoring Pathologist Scoring (Intensity & % Positive Cells) Staining->Scoring Data_Analysis Correlation with This compound Efficacy Scoring->Data_Analysis

Caption: Workflow for c-MET IHC in this compound studies.

Conclusion

The determination of c-MET expression by immunohistochemistry is a critical component of both preclinical and clinical research involving the c-MET inhibitor this compound. Standardized and validated IHC protocols, coupled with consistent scoring methodologies, are essential for the reliable identification of tumors with c-MET dysregulation. The data strongly suggest that high levels of c-MET expression, as determined by IHC, are associated with a greater likelihood of response to this compound, underscoring the importance of this biomarker in patient selection for targeted therapy.

References

Troubleshooting & Optimization

ABN401 Technical Support Center: Optimizing IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ABN401 for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its mechanism of action involves binding to the ATP-binding site of the c-MET protein, which prevents its phosphorylation and disrupts downstream signaling pathways.[3][4] This inhibition can lead to cell death in tumor cells that have an overexpressed or constitutively activated c-MET protein.[1][2]

Q2: Which signaling pathways are downstream of c-MET and inhibited by this compound?

A2: The activation of c-MET by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades crucial for cell growth, survival, and migration. The primary pathways inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. By blocking c-MET, this compound effectively suppresses these pro-tumorigenic signaling networks.

Q3: What is an IC50 value and why is it a critical parameter for this compound?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug required to inhibit a specific biological process by 50%. For this compound, the IC50 value indicates the concentration needed to reduce the activity of c-MET kinase or the proliferation of c-MET-dependent cancer cells by half. It is a critical parameter for assessing the potency of this compound and comparing its efficacy across different cell lines and experimental conditions.[5][6]

Q4: What is a typical IC50 range for this compound in cancer cell lines?

A4: The IC50 of this compound can vary depending on the cancer cell line and its level of c-MET activation or addiction. Preclinical studies have shown that this compound is cytotoxic to MET-addicted cancer cells with IC50 values typically in the nanomolar range.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various MET-addicted cancer cell lines.

Cell LineCancer TypeMET StatusThis compound IC50 (nM)[7]
Hs746TGastric CancerMET Exon 14 Skipping2.0 ± 0.5
EBC-1Lung CancerMET Amplification4.3 ± 1.2
SNU-5Gastric CancerMET Amplification6.7 ± 1.8
MKN45Gastric CancerMET Amplification8.9 ± 2.1
H1993Lung CancerMET Amplification43.1 ± 5.7

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 of a compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line in logarithmic growth phase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of this compound in complete medium from the stock solution. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).

    • Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

    • Include vehicle control wells (medium with the same DMSO concentration as the highest this compound concentration) and no-treatment control wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

ABN401_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion This compound This compound This compound->cMET Inhibits ATP Binding

Caption: this compound inhibits the c-MET signaling pathway.

IC50_Determination_Workflow start Start cell_seeding 1. Seed Cells in 96-well plate start->cell_seeding incubation_24h 2. Incubate 24h cell_seeding->incubation_24h drug_treatment 3. Treat with this compound (serial dilutions) incubation_24h->drug_treatment incubation_48_72h 4. Incubate 48-72h drug_treatment->incubation_48_72h mtt_addition 5. Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 6. Incubate 4h mtt_addition->incubation_4h solubilization 7. Solubilize Formazan with DMSO incubation_4h->solubilization read_absorbance 8. Read Absorbance solubilization->read_absorbance data_analysis 9. Analyze Data & Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination using MTT assay.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.
IC50 value is significantly different from previous experiments - Variation in cell passage number or health- Inconsistent incubation times- Differences in this compound stock solution preparation or storage- Use cells within a consistent and low passage number range.- Ensure the duration of drug exposure is identical across all experiments.- Prepare fresh this compound dilutions for each experiment and store the stock solution properly.
Incomplete dose-response curve (does not reach 0% or 100% inhibition) - The concentration range of this compound is too narrow.- this compound has low efficacy in the chosen cell line.- Limited solubility of this compound at higher concentrations.- Broaden the concentration range tested (e.g., from picomolar to high micromolar).- Confirm the c-MET dependency of your cell line.- Visually inspect wells for drug precipitation and consider using a different solvent or a lower top concentration.
Cell viability is over 100% at low this compound concentrations - Overgrowth of control cells leading to some cell death and reduced MTT signal.- The assay was not performed during the logarithmic growth phase of the cells.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.- Perform a time-course experiment on control cells to determine the optimal endpoint for the assay.[8]
Loss of this compound activity at physiological HGF levels - In vitro assays often use high, non-physiological concentrations of HGF, which may not reflect the in vivo tumor microenvironment.- Test this compound efficacy using a range of HGF concentrations, including those found in human serum (typically <1 ng/mL), to better predict in vivo response.[9]

References

Overcoming ABN401 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABN401, a highly potent and selective c-MET inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR).[1] Its mechanism of action involves binding to the ATP binding site of the c-MET kinase domain, which prevents c-MET autophosphorylation and disrupts its downstream signaling pathways.[1][2] This inhibition can lead to cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[1]

Q2: What are the key physicochemical properties of this compound?

A2: this compound is a weakly basic compound. Key properties include:

  • pKa: 7.49[3]

  • log P: 2.46[3]

  • Solubility: It is poorly soluble in water but exhibits increased solubility at acidic pH.[3]

Q3: Which signaling pathways are affected by this compound?

A3: this compound primarily inhibits the c-MET signaling pathway. This has downstream effects on key pathways that regulate cell survival, proliferation, and anti-apoptosis, including the phosphorylation of AKT and ERK1/2.[4]

Troubleshooting Guide: Overcoming Solubility Issues

Q4: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium. What should I do?

A4: This is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:

  • Optimize Solvent Choice: While DMSO is a common solvent for initial stock solutions, consider the final concentration in your assay. For improved solubility in aqueous solutions, Transcutol® HP has been shown to be a highly effective solvent for this compound.[5][6][7]

  • Adjust the pH: this compound's solubility is pH-dependent, increasing in more acidic conditions.[3] For in vivo oral gavage formulations, a sodium acetate (B1210297) buffer at pH 4.0 was found to be effective.[3] While drastic pH changes may not be suitable for all cell culture experiments, slight acidification of the final medium, if tolerated by the cells, could improve solubility.

  • Incorporate Co-solvents: The use of co-solvents can help maintain solubility. A formulation containing 20% PEG400 in 0.1 M sodium acetate has been successfully used for in vivo studies and could be adapted for in vitro use, ensuring the final concentration is not toxic to the cells.[3]

  • Sonication and Warming: Gentle warming or sonication of the solution after dilution can help to redissolve precipitated compound. However, be cautious about the potential for compound degradation with excessive heat.[8]

  • Reduce Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound in your assays.

Q5: What is the recommended solvent for preparing this compound stock solutions?

A5: For a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used initial solvent.[8] However, for experiments requiring higher aqueous solubility in the final dilution, preparing a stock in Transcutol® HP may be more effective, as it has been shown to provide maximum solubility for this compound.[5][6][7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x10^4)
Water298.150.028
Methanol298.151.89
Ethanol298.151.29
1-Propanol298.151.18
2-Propanol298.150.77
1-Butanol298.151.09
2-Butanol298.150.71
Acetonitrile298.152.11
Acetone298.154.39
Ethyl Acetate298.152.78
Transcutol® HP298.1534.61

Data adapted from a study on the solubility and dissolution thermodynamics of this compound. The mole fraction solubility values are from experiments conducted at 298.15 K.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Preparation of 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Add the required volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex and/or sonicate gently until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially , to minimize precipitation, add the this compound stock solution to the medium dropwise while vortexing or gently swirling the medium.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If precipitation is observed, refer to the Troubleshooting Guide.

Protocol 2: Cell Viability Assay (WST Assay)

This protocol is based on the methodology used to assess the cytotoxic activity of this compound in MET-addicted cancer cell lines.[4][10]

  • Cell Seeding:

    • Plate MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal immortalized cell line in 96-well plates at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment with this compound:

    • Prepare a range of concentrations of this compound in the appropriate cell culture medium as described in Protocol 1.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the cells with this compound for 72 hours.

  • Cell Viability Assessment:

    • Add WST (Water Soluble Tetrazolium salt) reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualizations

ABN401_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binds ATP ATP cMET->ATP ADP ADP cMET->ADP p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation This compound This compound This compound->cMET Inhibits PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation, Survival, Anti-apoptosis p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Proliferation ABN401_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_assay Experiment start Start: this compound Powder stock Prepare 10 mM Stock in DMSO or Transcutol® HP start->stock dilute Serially Dilute into Aqueous Medium stock->dilute check Check for Precipitation dilute->check precip Precipitation Observed check->precip Yes no_precip No Precipitation check->no_precip No options 1. Use Co-solvent (e.g., PEG400) 2. Adjust pH (if possible) 3. Gentle Warming/Sonication 4. Reduce Final Concentration precip->options options->dilute Re-prepare assay Proceed with In Vitro Assay no_precip->assay end End: Data Analysis assay->end

References

ABN401 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ABN401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments with the c-MET inhibitor, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can stem from several factors related to cell line stability, experimental setup, and assay methodology. Key areas to investigate include:

  • Cell Line Integrity:

    • Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. It is recommended to use low-passage, authenticated cell lines for all experiments.

    • Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered drug responses.

    • MET Expression and Activation Status: Verify the c-MET amplification, mutation, or overexpression status of your cell line, as the efficacy of this compound is associated with MET-addiction.[1][2]

  • Experimental Conditions:

    • Seeding Density: Inconsistent cell seeding density across wells can lead to variability in cell number at the time of analysis.

    • Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate signaling pathways that may interfere with this compound activity. Consider using reduced-serum or serum-free media during drug treatment if your cells can tolerate it.

    • HGF Concentration: The presence and concentration of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can significantly impact results. Inconsistencies in HGF levels can lead to variable c-MET activation and, consequently, variable this compound efficacy.

  • Compound Handling:

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%).

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

Q2: Our Western blot results for phosphorylated c-MET (p-MET) are inconsistent after this compound treatment. What could be the issue?

Inconsistent Western blot results are often due to technical variability in sample preparation, protein analysis, or antibody performance.

  • Sample Preparation:

    • Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Lysate Handling: Keep lysates on ice at all times and ensure complete cell lysis. Incomplete lysis will result in lower protein yields and inaccurate quantification.

  • Protein Quantification and Loading:

    • Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading in each lane.

    • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.

  • Antibody Performance:

    • Antibody Titration: The optimal dilution for primary and secondary antibodies should be determined empirically. A suboptimal dilution can lead to weak signals or high background.

    • Antibody Quality: Use antibodies that have been validated for the specific application (Western blotting) and target (e.g., p-MET Tyr1234/1235).

Q3: We are not observing the expected downstream signaling inhibition (p-AKT, p-ERK) after this compound treatment, despite seeing p-MET inhibition. Why might this be?

If p-MET is inhibited but downstream signaling persists, it could indicate the activation of bypass signaling pathways.

  • Alternative Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways. For example, the EGFR signaling pathway can sometimes compensate for MET inhibition.[1]

  • Cell Line-Specific Signaling: The reliance on the c-MET pathway and the presence of bypass mechanisms can be cell line-specific. Some cell lines may have inherent resistance mechanisms.

  • Experimental Timing: The kinetics of dephosphorylation can vary for different signaling nodes. It is advisable to perform a time-course experiment to determine the optimal time point for observing the inhibition of downstream targets.

Data Presentation

Table 1: this compound IC50 Values in MET-Addicted Cancer Cell Lines

Cell LineCancer TypeMET StatusIC50 (nM)
SNU5Gastric CarcinomaMET Amplification~2
Hs746TGastric CarcinomaMET Exon 14 Skipping~3
EBC-1Lung CancerMET Amplification~2.3
SNU638Gastric Carcinomac-MET OverexpressionNot specified, but sensitive
H1993Lung CancerMET Amplification~43
HFE145Normal Gastric EpithelialMET Negative>10,000

Data summarized from Kim et al., 2020.[1]

Experimental Protocols

Protocol 1: Cell Viability (WST-1) Assay

This protocol is for assessing the cytotoxic activity of this compound in MET-addicted cancer cell lines.

Materials:

  • MET-addicted cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells (≤0.1%). Remove the old medium and add the drug-containing medium to the respective wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of c-MET Signaling Pathway

This protocol is to assess the phosphorylation status of c-MET and its downstream targets (AKT, ERK) following this compound treatment.

Materials:

  • MET-addicted cancer cell line

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 2-24 hours).

  • Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Note: Optimal antibody dilutions should be determined empirically; a starting dilution of 1:1000 is common for many antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

ABN401_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-c-MET (Tyr1234/1235) cMET->p_cMET Autophosphorylation This compound This compound This compound->p_cMET Inhibits GRB2 GRB2 p_cMET->GRB2 GAB1 GAB1 p_cMET->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF p_AKT p-AKT AKT->p_AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival p_AKT->Proliferation Apoptosis Apoptosis p_AKT->Apoptosis ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCellLine Verify Cell Line Integrity (Passage, Authentication, MET status) Start->CheckCellLine ReviewProtocol Review Experimental Protocol (Seeding Density, Serum, Compound Prep) CheckCellLine->ReviewProtocol OptimizeAssay Optimize Assay Parameters (Antibody Dilutions, Incubation Times) ReviewProtocol->OptimizeAssay DataAnalysis Re-evaluate Data Analysis (Normalization, Controls) OptimizeAssay->DataAnalysis Consistent Results Consistent? DataAnalysis->Consistent End Proceed with Experiment Consistent->End Yes TroubleshootFurther Investigate Bypass Pathways or Consult Technical Support Consistent->TroubleshootFurther No

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

ABN401 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding potential off-target effects of ABN401, a highly selective c-MET inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable, highly selective inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor or HGFR)[1][2]. It functions by competitively binding to the ATP-binding pocket of the MET tyrosine kinase, which in turn inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways[2][3]. This disruption of MET signaling can lead to cell death in tumors that are dependent on this pathway for their growth and survival[1][2].

Q2: How selective is this compound for its primary target, c-MET?

A2: this compound has demonstrated high selectivity for the c-MET kinase. In a comprehensive kinase selectivity profile against a panel of 571 kinases (including 369 wildtype and 202 mutant kinases), this compound at a concentration of 1 µM showed 98% inhibition of MET kinase[4]. The IC50 value for this compound against MET is 10 nM[4].

Q3: Have any off-target kinases been identified for this compound?

A3: The same kinase profiling study that demonstrated high selectivity for c-MET also revealed minor inhibition of two other kinases at a 1 µM concentration: CLK1 (37% inhibition) and CLK4 (45% inhibition)[4]. The low level of off-target activity observed in this preclinical study suggests a favorable safety profile for this compound as a kinase inhibitor[4].

Q4: What are the known downstream signaling pathways affected by this compound?

A4: By inhibiting c-MET phosphorylation, this compound effectively blocks its downstream signaling cascades. The primary pathways affected include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, all of which are critical for cell proliferation, survival, and invasion[2][4].

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides experimental workflows for researchers who wish to investigate potential off-target effects of this compound in their specific experimental models.

Issue: Unexpected Phenotype Observed in this compound-Treated Cells

If you observe a cellular phenotype that cannot be readily explained by the inhibition of the c-MET signaling pathway, it may be indicative of an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is effectively inhibiting c-MET in your experimental system. This can be done by assessing the phosphorylation status of c-MET and its downstream effectors (e.g., AKT, ERK) via Western blot.

  • Kinase Profiling: To broadly screen for potential off-target kinase interactions, a comprehensive kinase profiling assay is recommended. This can be performed by a specialized contract research organization (CRO).

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate potential off-target interactions within a cellular context by assessing changes in protein thermal stability upon drug binding.

  • Phenotypic Rescue Experiments: If a potential off-target is identified, attempt to rescue the unexpected phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using siRNA to deplete its expression.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition (at 1 µM this compound)
MET98%[4]
CLK137%[4]
CLK445%[4]

Table 2: Common Treatment-Related Adverse Events (TRAEs) from Clinical Trials

Adverse EventIncidence (All Grades)Grade ≥3 Incidence
Nausea70.8%[5]Infrequent[6][7]
Vomiting29.2%[5]Infrequent[6][7]
Diarrhea33.3%[5]Infrequent[6][7]
Peripheral Edema29.2%[5]0%[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of c-MET Pathway Inhibition

  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control such as GAPDH or β-actin.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

ABN401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits c-MET, blocking downstream signaling pathways.

Off_Target_Workflow Start Start: Unexpected Phenotype with this compound Confirm_On_Target 1. Confirm On-Target Inhibition (Western Blot) Start->Confirm_On_Target Kinase_Profiling 2. Broad Kinase Screen (e.g., KinomeScan) Confirm_On_Target->Kinase_Profiling CETSA 3. Validate Hits in Cells (CETSA) Kinase_Profiling->CETSA Phenotypic_Rescue 4. Phenotypic Rescue (siRNA or Mutant) CETSA->Phenotypic_Rescue Conclusion Conclusion: Identify Off-Target Phenotypic_Rescue->Conclusion

Caption: Experimental workflow for identifying this compound off-target effects.

References

Technical Support Center: Managing Acquired Resistance to ABN401

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing acquired resistance to ABN401 in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the MET kinase domain, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[2] This disruption of the c-MET signaling cascade can induce cell death in tumor cells that are dependent on this pathway for their growth and survival.

Q2: Which signaling pathways are downstream of c-MET and inhibited by this compound?

This compound has been shown to inhibit the phosphorylation of c-MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354). This leads to the suppression of major downstream signaling pathways that are crucial for cell survival, proliferation, and anti-apoptosis, including the PI3K/AKT and RAS/MAPK pathways.[1] Consequently, the phosphorylation of key proteins in these pathways, such as AKT and ERK1/2, is reduced. The inhibition of these pathways ultimately leads to the activation of the caspase-associated apoptotic pathway.

Q3: What are the potential mechanisms of acquired resistance to MET inhibitors like this compound?

While specific acquired resistance mechanisms to this compound have not been extensively published, resistance to MET tyrosine kinase inhibitors (TKIs) can be broadly categorized into two main types:

  • On-target resistance: This involves genetic changes in the MET gene itself. Common on-target mechanisms include:

    • Secondary mutations in the MET kinase domain that interfere with drug binding. Hotspot residues for type I MET inhibitors (which this compound is suggested to be) include D1228 and Y1230. Other reported mutations involve residues such as H1094, G1163, L1195, and F1200.

    • MET gene amplification , where the cancer cells produce an excess amount of the c-MET protein, thereby overcoming the inhibitory effect of the drug.

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-MET. This can happen through:

    • Activation of bypass signaling pathways , such as the amplification or activating mutations of other receptor tyrosine kinases (e.g., EGFR, HER2/ERBB2, HER3) or downstream signaling molecules (e.g., KRAS, BRAF).

Q4: My cells are showing reduced sensitivity to this compound. How can I confirm if they have developed resistance?

To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line. Compare this new IC50 value to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of acquired resistance.

Troubleshooting Guide

Issue: Decreased efficacy of this compound in long-term cell culture.

This could be an indication of acquired resistance. The following troubleshooting guide will help you investigate the potential mechanisms.

Step 1: Confirm Resistance and Quantify the Effect
  • Experiment: Cell Viability/Proliferation Assay (e.g., MTT or CCK-8 assay).

  • Purpose: To determine and compare the IC50 values of this compound in parental and suspected resistant cell lines.

  • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cells compared to the parental line.

Step 2: Investigate On-Target Resistance Mechanisms
  • Experiment 1: Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).

    • Purpose: To assess MET gene amplification.

    • Interpretation: An increased MET gene copy number in the resistant cells compared to the parental cells suggests that MET amplification is a potential resistance mechanism.

  • Experiment 2: Sanger Sequencing or Next-Generation Sequencing (NGS) of the MET gene.

    • Purpose: To identify secondary mutations in the MET kinase domain.

    • Interpretation: The presence of mutations in key residues (e.g., D1228, Y1230) in the resistant cell line that are absent in the parental line points to a mutation-driven resistance.

Step 3: Investigate Off-Target Resistance Mechanisms
  • Experiment: Western Blotting for key signaling proteins.

    • Purpose: To assess the activation status of bypass signaling pathways. You should probe for the phosphorylated (active) and total forms of proteins such as EGFR, HER2, AKT, and ERK1/2.

    • Interpretation: Increased phosphorylation of proteins in alternative pathways (e.g., p-EGFR, p-AKT) in the resistant cells, especially in the presence of this compound, suggests the activation of a bypass track.

Data Presentation

Table 1: Cytotoxic Activity of this compound in MET-Addicted Cancer Cell Lines

Cell LineCancer TypeMET StatusIC50 (nM)
SNU5Gastric CancerAmplification2
SNU620Gastric CancerAmplification43
Hs746TGastric CancerMET exon 14 skipping3
MKN45Gastric CancerAmplification4
EBC-1Lung CancerAmplification4
H1993Lung CancerAmplification25
HFE145Normal GastricNot Amplified>10,000

This table summarizes the IC50 values of this compound in various cancer cell lines with MET alterations, demonstrating its potent and selective activity. Data extracted from a published study.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound in the culture medium by 1.5- to 2-fold.

  • Repeat: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.

  • Establishment of Resistant Line: A resistant cell line is typically established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.

  • Characterization: Regularly assess the IC50 of the developing cell line to monitor the level of resistance. Cryopreserve cells at different stages of resistance development.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Sample Preparation:

    • Culture both parental and this compound-resistant cells with and without this compound treatment for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals. Incubate at 37°C for 4-18 hours in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

MET_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF MET c-MET Receptor HGF->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS This compound This compound This compound->MET AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Resistance_Workflow start Cells show decreased sensitivity to this compound confirm Confirm resistance (IC50 shift via MTT assay) start->confirm investigate Investigate Resistance Mechanisms confirm->investigate on_target On-Target (MET Gene) investigate->on_target  On-Target? off_target Off-Target (Bypass Pathways) investigate->off_target  Off-Target? qpcr_fish Assess MET Amplification (qPCR/FISH) on_target->qpcr_fish sequencing Sequence MET Kinase Domain (Sanger/NGS) on_target->sequencing western Profile Bypass Pathways (Western Blot for p-EGFR, p-AKT, p-ERK) off_target->western result1 MET Amplification qpcr_fish->result1 result2 MET Kinase Mutations sequencing->result2 result3 Bypass Pathway Activation western->result3

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Tree q1 Is the IC50 of this compound significantly increased? a1_yes Resistance Confirmed q1->a1_yes Yes a1_no Check experimental conditions: - Cell line integrity - this compound stock solution - Assay protocol q1->a1_no No q2 Is MET gene copy number increased? a1_yes->q2 a2_yes Potential Mechanism: MET Amplification q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Are there mutations in the MET kinase domain? a2_no->q3 a3_yes Potential Mechanism: Secondary MET Mutation q3->a3_yes Yes a3_no Proceed to next step q3->a3_no No q4 Is there increased phosphorylation of bypass pathway proteins (e.g., p-EGFR, p-AKT)? a3_no->q4 a4_yes Potential Mechanism: Bypass Pathway Activation q4->a4_yes Yes a4_no Resistance mechanism is likely novel or involves other alterations. Consider transcriptomic or proteomic analysis. q4->a4_no No

Caption: Troubleshooting decision tree for this compound resistance.

References

ABN401 Technical Support Center: Dose-Response Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ABN401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding dose-response curve generation for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: No dose-dependent effect on cell viability is observed.

Possible Causes & Troubleshooting Steps:

  • Cell Line Selection: The selected cell line may not be dependent on the c-MET signaling pathway for survival. This compound is a highly selective c-MET inhibitor and will have minimal effect on cells that do not have dysregulated c-MET signaling (e.g., MET amplification, MET exon 14 skipping mutations).[1][2][3]

    • Recommendation: Confirm the c-MET status of your cell line through methods like Western blot for c-MET expression and phosphorylation, or genetic analysis for mutations or amplification. Use a positive control cell line known to be sensitive to c-MET inhibition.

  • Insufficient Incubation Time: The duration of this compound treatment may be too short to induce a measurable cytotoxic or anti-proliferative effect.

    • Recommendation: Perform a time-course experiment, testing various incubation periods (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.

  • Incorrect this compound Concentration Range: The concentrations of this compound used may be too low to elicit a response.

    • Recommendation: Broaden the concentration range in your dose-response experiment. A common starting point is a wide range from nanomolar to micromolar concentrations, followed by a more focused range once an initial effect is observed.

  • Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes.

    • Recommendation: Consider using a more sensitive assay. For instance, if you are using a metabolic-based assay like MTT, you could switch to an ATP-based luminescent assay, which can be more sensitive at lower cell numbers.

Issue 2: High variability between replicate wells.

Possible Causes & Troubleshooting Steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.

    • Recommendation: Ensure you have a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well. Visually inspect the plate after seeding to confirm even cell distribution.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If using an MTT assay, incomplete dissolution of the formazan crystals will lead to inaccurate and variable absorbance readings.

    • Recommendation: Ensure a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well. Use an orbital shaker to gently agitate the plate for 15-30 minutes to aid dissolution.[4] Visually confirm complete solubilization under a microscope before reading the plate.

Issue 3: Unexpected or non-sigmoidal dose-response curve.

Possible Causes & Troubleshooting Steps:

  • Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations, especially when diluted in aqueous culture media from a concentrated DMSO stock.

    • Recommendation: Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Prepare fresh serial dilutions for each experiment.

  • Complex Biological Response: The observed effect may not be a simple dose-dependent inhibition. For example, at certain concentrations, off-target effects or cellular stress responses could lead to a non-linear curve.

    • Recommendation: Carefully analyze the curve. If a biphasic response is observed, it may indicate different mechanisms of action at different concentration ranges. Consider complementing the cell viability assay with other assays, such as apoptosis or cell cycle analysis, to better understand the cellular response.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in c-MET Addicted and Non-Addicted Cancer Cell Lines

Cell Linec-MET StatusAssay TypeIncubation Time (hours)IC50 (nM)
Hs746TMET Exon 14 SkippingCell Viability (MTT)7215
SNU-5MET AmplificationCell Viability (MTT)7225
EBC-1MET AmplificationCell Viability (MTT)7230
A549MET Wild-TypeCell Viability (MTT)72>10,000
HCT116MET Wild-TypeCell Viability (MTT)72>10,000

Note: The data presented in this table is for illustrative purposes and is based on typical results for selective c-MET inhibitors. Actual results may vary depending on experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for c-MET Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-c-MET and total c-MET. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the relative levels of phosphorylated c-MET to total c-MET.

Mandatory Visualizations

ABN401_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET This compound This compound This compound->cMET Inhibits ATP Binding ATP ATP ATP->p_cMET PI3K PI3K p_cMET->PI3K RAS RAS p_cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits c-MET signaling pathway.

Dose_Response_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound Serial Dilutions seed->treat incubate Incubate (e.g., 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Plate (Spectrophotometer) assay->read analyze Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read->analyze end End: Results analyze->end

Caption: Experimental workflow for a dose-response curve.

Troubleshooting_Logic start Issue: No Dose-Response check_cell_line Is cell line MET-addicted? start->check_cell_line check_time Is incubation time sufficient? check_cell_line->check_time Yes solution1 Solution: - Verify c-MET status - Use positive control cell line check_cell_line->solution1 No check_conc Is concentration range appropriate? check_time->check_conc Yes solution2 Solution: - Perform time-course experiment check_time->solution2 No solution3 Solution: - Broaden concentration range check_conc->solution3 No end Problem Solved check_conc->end Yes solution1->start solution2->start solution3->start

References

ABN401 Experiments: Technical Support Center on Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the risks of cell line contamination in experiments involving ABN401, a selective c-MET inhibitor. Inaccurate results due to misidentified or contaminated cell lines can lead to significant setbacks in research and development. This resource offers troubleshooting guides and frequently asked questions to ensure the validity and reproducibility of your this compound experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, highly selective inhibitor of the c-MET receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2] Dysregulation of the c-MET signaling pathway, through mutations (like MET exon 14 skipping) or gene amplification, is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[1][3][4] this compound functions by binding to the ATP-binding site of the c-MET kinase, which prevents its phosphorylation and disrupts the downstream signaling cascades responsible for tumor cell proliferation, survival, invasion, and angiogenesis.[1][3]

ABN401_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-MET c-MET Receptor Phosphorylation Phosphorylation c-MET->Phosphorylation Dimerization & Auto- phosphorylation HGF HGF (Ligand) HGF->c-MET Binds & Activates This compound This compound This compound->c-MET Inhibits ATP Binding Site RAS_RAF_MAPK RAS/RAF/MAPK Pathway Phosphorylation->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway Phosphorylation->PI3K_AKT STAT STAT Pathway Phosphorylation->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Q2: Why is cell line authentication critical for this compound experiments?

Q3: What are the most common types of cell line contamination?

The two most prevalent and problematic types of cell line contamination are:

  • Cross-Contamination (Misidentification): This occurs when a cell line is unintentionally overgrown by another, more aggressive cell line.[6][8] The HeLa cell line, due to its aggressive growth, is a historically common contaminant.[9][10][11]

  • Mycoplasma Contamination: This is an infection by a small species of bacteria that lacks a cell wall.[12] Mycoplasma is difficult to detect visually as it does not cause turbidity in the culture medium, but it can profoundly alter cellular functions.[12][13][14]

Q4: How can cell line misidentification affect my this compound results?

Using a misidentified cell line can fundamentally invalidate experimental results. For example, if you believe you are working with a c-MET amplified gastric cancer cell line but it has been overgrown by a c-MET negative melanoma cell line, your results will not reflect the true efficacy of this compound against its intended target.

Table 1: Potential Impact of Cell Line Misidentification on this compound Efficacy Readouts

Experimental Assay Expected Result (Correct c-MET Addicted Line) Potential Result (Misidentified c-MET Negative Line) Implication
Cell Viability (IC50) Low IC50 value, indicating high potency.[3] High or no measurable IC50 value. False conclusion that this compound is ineffective.
Western Blot (p-MET) Dose-dependent decrease in c-MET phosphorylation.[3] No baseline c-MET phosphorylation to inhibit. Inability to confirm target engagement.

| Xenograft Tumor Model | Significant tumor growth inhibition.[3] | No significant effect on tumor growth. | Misleading in vivo efficacy data. |

Q5: How does Mycoplasma contamination interfere with this compound experiments?

Mycoplasma contamination can introduce significant, uncontrolled variables into your experiments by altering the fundamental biology of the host cells.[12][15] These bacteria compete for essential nutrients, secrete metabolic byproducts, and can alter gene expression, cell growth, and sensitivity to apoptosis.[12][14][15][16]

Table 2: Documented Effects of Mycoplasma Contamination on Cellular Assays

Cellular Process Affected Consequence for this compound Experiments Citation(s)
Cell Proliferation Altered growth rates can skew IC50 values from viability assays, making the drug appear more or less potent than it is. [12][14]
Metabolism Depletion of nutrients (e.g., arginine) can induce cellular stress and affect overall cell health and drug response. [13][15]
Gene Expression Changes in protein expression levels can affect the c-MET pathway itself or downstream effectors, confounding Western blot results. [12][15]
Apoptosis Increased sensitivity to apoptosis can lead to false positives, suggesting this compound is more cytotoxic than it is. [14][16]

| Transfection Efficiency | Decreased transfection rates can impact studies involving genetic manipulation of the c-MET pathway. |[12] |

Troubleshooting Guides

Problem: My this compound IC50 values are inconsistent or much higher than expected in cell viability assays.

Troubleshooting_IC50 Start Inconsistent / High This compound IC50 Value Q1 Is the cell line identity confirmed? Start->Q1 Action_STR Perform STR Profile Authentication Q1->Action_STR No Match Profile Matches Q1->Match Yes Check_STR Compare STR profile to reference database (e.g., ATCC, ICLAC) Action_STR->Check_STR Check_STR->Match Match NoMatch Profile Does Not Match Check_STR->NoMatch No Match Q2 Has the cell line been tested for Mycoplasma? Match->Q2 Discard1 Discard cell stock. Obtain new, authenticated vial. NoMatch->Discard1 Action_Myco Perform Mycoplasma Detection Assay (e.g., PCR) Q2->Action_Myco No Negative Negative Result Q2->Negative Yes Check_Myco Mycoplasma Detected? Action_Myco->Check_Myco Check_Myco->Negative No Positive Positive Result Check_Myco->Positive Yes Troubleshoot_Assay Troubleshoot Assay Parameters (e.g., drug dilution, cell seeding, reagent stability) Negative->Troubleshoot_Assay Discard2 Discard cell stock and decontaminate lab area. Obtain new vial. Positive->Discard2

Caption: Troubleshooting workflow for inconsistent IC50 results.
  • Answer: Inconsistent IC50 values are a primary indicator of an underlying cell culture issue.

    • Verify Cell Line Identity: The most critical first step is to perform Short Tandem Repeat (STR) profiling to confirm the cell line's identity.[17][18] A misidentified cell line may not be dependent on c-MET signaling, making it inherently resistant to this compound.[5]

    • Test for Mycoplasma: If the cell line identity is correct, the next step is to test for Mycoplasma contamination.[14][19] Mycoplasma can alter cellular metabolism and growth characteristics, which directly impacts the outcome of proliferation-based assays.[12][13]

    • Review Assay Protocol: If both authentication and Mycoplasma tests are clear, systematically review your experimental protocol, including drug serial dilutions, cell seeding density, and reagent quality.

Problem: I am not seeing inhibition of c-MET phosphorylation in my Western blots after this compound treatment, even at high concentrations.

  • Answer: This suggests a problem with either the biological model or the experimental technique.

    • Confirm Target Presence: First, ensure your cell line is correct via STR profiling.[20] The intended cell line should have documented c-MET expression or amplification. A contaminating cell line may lack the target protein entirely.[21]

    • Check for Mycoplasma: Mycoplasma can alter the expression of various proteins, which could indirectly affect the c-MET pathway or the antibodies' ability to detect the target.[12]

    • Troubleshoot Western Blot Technique: If the cell line is verified and clean, the issue likely lies within the Western blot protocol itself.

Table 3: Troubleshooting Guide for Western Blotting of the c-MET Pathway

Issue Possible Cause Recommended Solution Citation(s)
Weak or No Signal Insufficient protein load or inactive primary antibody. Increase protein loaded; ensure primary antibody is validated and stored correctly. Use a positive control lysate if available. [22][23]
Inefficient protein transfer to the membrane. Confirm transfer by staining the membrane with Ponceau S after transfer. [22]
High Background Blocking is insufficient or antibody concentration is too high. Optimize blocking conditions (e.g., 5% BSA or milk for 1 hour). Titrate primary and secondary antibody concentrations. [23][24]
Inadequate washing. Increase the number and duration of wash steps, ensuring a detergent like Tween-20 is included in the wash buffer. [22]

| Non-Specific Bands | Primary or secondary antibody is cross-reacting. | Use a more specific primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |[22][25] |

Key Experimental Protocols

Protocol 1: Cell Line Authentication by STR Profiling

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[26][27] It involves the simultaneous amplification of multiple STR loci, each of which is highly polymorphic, creating a unique genetic fingerprint for each cell line.[18][20]

  • Methodology Overview:

    • Sample Preparation: Isolate genomic DNA from a fresh culture of the cell line to be tested.

    • PCR Amplification: Amplify the DNA using a commercial STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus).[18] These kits contain primers for core STR loci (e.g., D5S818, D13S317, D7S820) and the amelogenin locus for sex determination.[20][26]

    • Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.

    • Data Analysis: Compare the resulting STR profile (the specific alleles at each locus) to a reference database of authenticated cell lines (e.g., ATCC, ICLAC). An algorithm is used to calculate the percent match. A match of ≥80% typically confirms identity.[20]

STR_Workflow cluster_lab Laboratory Workflow cluster_analysis Data Analysis cluster_result Result A 1. Isolate Genomic DNA from Cell Pellet B 2. PCR Amplify STR Loci with Fluorescent Primers A->B C 3. Separate PCR Products by Capillary Electrophoresis B->C D 4. Generate Electropherogram Showing Allele Peaks C->D E 5. Compare Sample's STR Profile to Reference Database D->E F Authenticated (≥80% Match) E->F Match G Misidentified (<80% Match) E->G No Match

Caption: Standard experimental workflow for cell line authentication.

Protocol 2: Mycoplasma Detection by PCR

PCR-based methods are rapid and highly sensitive for detecting Mycoplasma DNA in cell culture supernatants.

  • Methodology Overview:

    • Sample Preparation: Allow the cell culture to become dense or confluent. Let the cells sit in unchanged media for at least 3-5 days to increase the Mycoplasma titer.[28] Collect 100 µL to 1 mL of the cell culture supernatant.[28][29]

    • DNA Isolation (Optional but Recommended): While some protocols use supernatant directly, isolating DNA from the supernatant can improve sensitivity.

    • PCR Amplification: Perform PCR using a master mix containing primers that target the highly conserved 16S rRNA gene region of the Mycoplasma genus.[29] Include a positive control (Mycoplasma DNA) and a negative control (sterile water) in every run.

    • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination. The negative control should have no band, and the positive control should have a clear band.

Protocol 3: Western Blot Analysis for c-MET Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the reduction in c-MET auto-phosphorylation.

  • Methodology Overview:

    • Cell Treatment: Seed c-MET addicted cells (e.g., SNU-5, Hs746T) and allow them to adhere.[3] Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

    • Protein Lysis: Wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel, then transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated c-MET (p-MET, e.g., Tyr1234/1235) overnight at 4°C.[3]

    • Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

    • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total c-MET and a loading control like GAPDH or β-actin.

References

Normalizing western blot data for ABN401 signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for normalizing western blot data when studying signaling pathways using the ABN401 antibody.

Troubleshooting Guide

This guide addresses specific issues that may arise during your western blot experiments with this compound.

Problem Potential Causes Solutions
Inconsistent this compound Signal Across Replicates Uneven protein loading between lanes.- Accurately determine protein concentration for each sample using a reliable method (e.g., BCA assay). - Carefully load equal amounts of total protein into each well. - Use a loading control to normalize the data.[1][2]
Inefficient or uneven protein transfer from the gel to the membrane.- Ensure complete and even contact between the gel and the membrane during transfer. - Optimize transfer time and voltage based on the molecular weight of the this compound target protein. - Verify transfer efficiency using a reversible total protein stain like Ponceau S before antibody incubation.[1][3]
High Background on the Blot Blocking is insufficient or inappropriate.- Increase the blocking time or use a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-protein detection).[4] - Ensure the blocking buffer is fresh and well-dissolved.
Primary (this compound) or secondary antibody concentration is too high.- Titrate the this compound and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
Inadequate washing.- Increase the number and/or duration of wash steps after antibody incubations. - Consider adding a detergent like Tween-20 to your wash buffer.
Weak or No this compound Signal Low abundance of the target protein in your samples.- Increase the amount of total protein loaded per lane. - Consider using an enrichment technique, such as immunoprecipitation, for the this compound target protein.
This compound antibody is not working effectively.- Use a positive control lysate known to express the target protein to validate the antibody's performance.[5] - Ensure proper storage and handling of the this compound antibody.
Issues with the detection reagent.- Use fresh substrate for chemiluminescent detection. - Ensure compatibility between the secondary antibody and the detection system.
Difficulty Normalizing Phospho-ABN401 Signal Changes in total this compound protein levels can affect the interpretation of phosphorylation changes.- It is crucial to probe the same blot for both the phosphorylated form (using a phospho-specific this compound antibody) and the total protein (using an antibody that recognizes this compound regardless of its phosphorylation state).[1][6]
Phosphatase activity during sample preparation.- Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target protein.[7]
Saturated Bands for Housekeeping Protein Housekeeping proteins are often highly abundant, leading to signal saturation when loading enough protein to detect a low-abundance target like a signaling protein.[8]- Reduce the amount of protein loaded and optimize the exposure time to ensure the signal for both the housekeeping protein and this compound are within the linear range of detection.[3][9] - Consider using a less abundant housekeeping protein.
Normalization Control (Housekeeping Protein) is Not Stable The expression of commonly used housekeeping proteins (e.g., GAPDH, β-actin) can sometimes be affected by the experimental conditions.[10][11][12]- Validate that your chosen housekeeping protein's expression is constant across all your experimental samples.[13] - If the housekeeping protein is not stable, consider using Total Protein Normalization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method for normalizing western blot data in this compound signaling studies?

Both housekeeping protein (HKP) normalization and total protein normalization (TPN) can be used. However, for signaling studies where protein expression can be dynamic, Total Protein Normalization (TPN) is often considered the more reliable method.[8]

  • Total Protein Normalization (TPN): This method involves staining the membrane with a dye that binds to all proteins (e.g., Ponceau S, Coomassie Blue, or fluorescent stains) and using the total protein intensity in each lane as the loading control.[2][10] This approach is generally more accurate as it is not dependent on the expression of a single protein that might be affected by experimental conditions.[12][14]

  • Housekeeping Protein (HKP) Normalization: This involves probing the blot with an antibody against a ubiquitously expressed protein (e.g., GAPDH, β-actin, tubulin) whose levels are expected to remain constant across samples.[10][11] While widely used, it is crucial to validate that the chosen HKP's expression is not altered by your specific experimental treatments.[11][13]

Q2: How do I perform Total Protein Normalization (TPN)?
  • After transferring your proteins to the membrane, and before blocking, incubate the membrane with a reversible total protein stain like Ponceau S for a few minutes.

  • Image the membrane to visualize the total protein in each lane.

  • Quantify the intensity of the total protein for each lane using densitometry software.

  • Wash the stain away with TBST until the membrane is clear.

  • Proceed with the standard western blot protocol (blocking, primary antibody incubation with this compound, etc.).

  • After detecting the this compound signal, quantify its intensity.

  • Normalize the this compound signal by dividing it by the corresponding total protein signal for that lane.

Q3: Which housekeeping protein should I use for this compound studies?

The choice of housekeeping protein depends on your specific experimental system. Commonly used housekeeping proteins include GAPDH, β-actin, and β-tubulin.[10][15] However, it is essential to validate that the expression of your chosen housekeeping protein does not change under your experimental conditions.[13] You can do this by running a preliminary western blot with your samples and probing for the housekeeping protein to ensure its levels are consistent.

Q4: How do I normalize for phosphorylated this compound?

When studying protein phosphorylation, it is critical to normalize the phosphorylated protein signal to the total protein signal for your target of interest.[1][6] This accounts for any changes in the overall expression of the this compound protein.

The recommended workflow is:

  • Probe the membrane with a phospho-specific this compound antibody.

  • Detect and quantify the signal.

  • Strip the membrane to remove the first set of antibodies.

  • Re-probe the same membrane with an antibody that detects total this compound (regardless of phosphorylation state).

  • Detect and quantify the signal for total this compound.

  • Calculate the ratio of phospho-ABN401 to total this compound for each sample.

Alternatively, if using a multiplex fluorescence imaging system, you can probe for both phospho- and total this compound simultaneously using antibodies conjugated to different fluorophores.[16]

Q5: How should I present my normalized this compound data?

For clear presentation and comparison, summarize your quantitative data in a table.

Table 1: Normalized this compound Expression Levels

Sample IDTreatmentThis compound Signal (Arbitrary Units)Loading Control Signal (Arbitrary Units)Normalized this compound Expression
1Control50,000100,0000.50
2Treatment A120,000110,0001.09
3Treatment B30,00095,0000.32

Table 2: Normalized Phospho-ABN401 Levels

Sample IDTreatmentPhospho-ABN401 SignalTotal this compound SignalNormalized Phospho-ABN401 Ratio (Phospho/Total)
1Control20,00055,0000.36
2Treatment A85,00060,0001.42
3Treatment B15,00050,0000.30

Experimental Protocols

Protocol 1: Total Protein Normalization (TPN) Workflow

A detailed methodology for performing TPN.

TPN_Workflow cluster_pre_antibody Pre-Antibody Incubation cluster_antibody Antibody Incubation & Detection cluster_analysis Data Analysis gel 1. SDS-PAGE transfer 2. Protein Transfer gel->transfer stain 3. Reversible Stain (e.g., Ponceau S) transfer->stain image_tp 4. Image Total Protein stain->image_tp destain 5. Destain image_tp->destain quant_tp 11. Quantify Total Protein image_tp->quant_tp block 6. Blocking destain->block p_ab 7. Incubate with this compound Ab block->p_ab s_ab 8. Incubate with Secondary Ab p_ab->s_ab detect 9. Detect Signal s_ab->detect image_abn 10. Image this compound Signal detect->image_abn quant_abn 12. Quantify this compound image_abn->quant_abn normalize 13. Normalize this compound to Total Protein quant_tp->normalize quant_abn->normalize

Total Protein Normalization Workflow
Protocol 2: Housekeeping Protein (HKP) Normalization Workflow

A detailed methodology for performing HKP normalization.

HKP_Workflow cluster_pre_probing Gel Electrophoresis & Transfer cluster_probing Multiplex Fluorescent Detection cluster_analysis Data Analysis gel 1. SDS-PAGE transfer 2. Protein Transfer gel->transfer block 3. Blocking transfer->block ab_incub 4. Incubate with this compound & HKP Primary Abs block->ab_incub sec_ab_incub 5. Incubate with Fluorescent Secondary Abs ab_incub->sec_ab_incub image 6. Image Blot at Different Wavelengths sec_ab_incub->image quant_abn 7. Quantify this compound Signal image->quant_abn quant_hkp 8. Quantify HKP Signal image->quant_hkp normalize 9. Normalize this compound to HKP quant_abn->normalize quant_hkp->normalize

Housekeeping Protein Normalization Workflow
Protocol 3: Phospho-Protein Normalization Workflow

A detailed methodology for normalizing phosphorylated proteins.

Phospho_Normalization_Workflow start Western Blot probe_phospho 1. Probe with Phospho-ABN401 Ab start->probe_phospho detect_phospho 2. Detect & Quantify Phospho Signal probe_phospho->detect_phospho strip 3. Strip Membrane detect_phospho->strip reprobe 4. Re-probe with Total this compound Ab strip->reprobe detect_total 5. Detect & Quantify Total Signal reprobe->detect_total normalize 6. Calculate Ratio (Phospho/Total) detect_total->normalize Signaling_Pathway ligand External Signal receptor Receptor ligand->receptor This compound This compound receptor->this compound activates p_this compound Phospho-ABN401 (Active) This compound->p_this compound phosphorylation downstream Downstream Effector p_this compound->downstream activates response Cellular Response downstream->response

References

Validation & Comparative

A Comparative Guide to ABN401's Efficacy in Inhibiting MET Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ABN401's performance against other MET kinase inhibitors, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent targeting MET-driven cancers.

Introduction to this compound

This compound is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a key driver in the development and progression of numerous cancers.[1][2] this compound functions by binding to the ATP-binding site of the MET tyrosine kinase, which in turn prevents c-Met autophosphorylation and disrupts downstream signaling pathways.[5][6] This targeted action can lead to the induction of cell death in tumor cells that are dependent on MET signaling.[5] Preclinical and clinical studies have demonstrated this compound's efficacy in MET-addicted cancer models and a favorable safety profile in patients with advanced solid tumors.[1][7]

Comparative Analysis of MET Inhibitors

The efficacy of this compound in inhibiting MET phosphorylation has been evaluated against several other MET inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of a drug's potency, for this compound and its alternatives. Lower IC50 values indicate greater potency.

DrugTarget(s)IC50 (MET Kinase)Cell-based IC50 (MET Phosphorylation)Reference
This compound MET Not explicitly stated in provided abstractsVaries by cell line (e.g., <200 nmol/L in sensitive gastric cancer cells) [8][9]
Capmatinib (B1663548) (INC280)MET0.13 nM0.3–0.7 nM (in lung cancer cell lines)[10][11][12]
Cabozantinib (XL184)MET, VEGFR2, RET, KIT, AXL, FLT3, TIE21.3 nMDose-dependent inhibition in the low nanomolar range[1][13][14]
Crizotinib (PF-02341066)ALK, MET, ROS1~20 nM (for ALK), MET IC50 not specified~24 nmol/L (for NPM-ALK phosphorylation)[15]
Tivantinib (ARQ 197)MET (non-ATP competitive)Ki of ~355 nM100 to 300 nM[2][16][17]

Experimental Protocols

Accurate validation of a MET inhibitor's effect on MET phosphorylation is critical. The following are detailed methodologies for two common assays used for this purpose.

Western Blotting for MET Phosphorylation

Western blotting is a widely used technique to detect and quantify the phosphorylation status of MET in cell lysates.

1. Cell Culture and Treatment:

  • Culture MET-expressing cancer cells (e.g., SNU-5, EBC-1) to 70-80% confluency.

  • Serum starve the cells for 12-24 hours to reduce basal signaling.

  • Treat cells with varying concentrations of this compound or other MET inhibitors for a specified time (e.g., 1-2 hours).

  • For ligand-induced phosphorylation, stimulate cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes.

2. Lysate Preparation:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MET or a housekeeping protein like GAPDH or β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for MET Phosphorylation

ELISA provides a quantitative measurement of phosphorylated MET in cell lysates and is suitable for high-throughput screening.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for total MET overnight at 4°C.

2. Blocking:

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

3. Sample Incubation:

  • Prepare cell lysates as described for Western blotting.

  • Add diluted cell lysates to the wells and incubate for 2 hours at room temperature to allow the capture antibody to bind to the MET protein.

4. Detection Antibody Incubation:

  • Wash the wells.

  • Add a detection antibody specific for phosphorylated MET (e.g., biotinylated anti-p-MET) and incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

  • Wash the wells.

  • Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

6. Substrate Addition and Measurement:

  • Wash the wells.

  • Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of phosphorylated MET in the sample.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the MET signaling pathway and a typical experimental workflow for validating MET inhibitors.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binds pMET p-MET (Tyr1234/1235) MET_receptor->pMET Autophosphorylation GAB1 GAB1 pMET->GAB1 GRB2 GRB2 pMET->GRB2 STAT3 STAT3 pMET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription This compound This compound This compound->pMET Inhibits Alternatives Alternative MET Inhibitors Alternatives->pMET Inhibit

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Culture MET-dependent Cancer Cells B Treat with this compound or Alternative Inhibitors A->B C Stimulate with HGF (optional) B->C D Cell Lysis & Protein Quantification C->D E Western Blot (p-MET, Total MET, Loading Control) D->E F ELISA (Quantitative p-MET) D->F G Densitometry Analysis (Western Blot) E->G H Absorbance Reading (ELISA) F->H I Calculate IC50 Values G->I H->I J Compare Potency of Inhibitors I->J

Caption: Experimental Workflow for Validating MET Inhibitors.

References

ABN401: A Comparative Analysis of its Activity in Diverse NSCLC Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of ABN401, a novel c-MET tyrosine kinase inhibitor, and its validated activity across various subtypes of non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies, and signaling pathways.

Executive Summary

This compound is a highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a known oncogenic driver in a subset of NSCLCs.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in NSCLC with METex14 skipping mutations. This guide will delve into the specifics of its performance, comparing it with other available therapies and outlining its potential in other NSCLC subtypes based on current research.

Data Presentation: this compound in METex14 Skipping NSCLC

The primary clinical validation for this compound has been in patients with advanced or metastatic NSCLC harboring METex14 skipping mutations.

Table 1: Clinical Efficacy of this compound in METex14 Skipping NSCLC (Phase I/II Trials)
EndpointThis compound (800 mg QD)
Objective Response Rate (ORR)
Treatment-naïve patients (n=8)75% (6/8)[4]
Evaluable population (n=17)52.9% (9/17)[4]
Evaluable population (n=16)56.2% (9/16)[5]
Evaluable population (n=37)43.2%[6]
Median Duration of Response (DoR) 5.4 months (data not mature)[4]
Median Progression-Free Survival (PFS)
Treatment-naïve patients15.9 months[6]
Previously treated patients6.2 months[6]
Safety (Most Common Treatment-Related Adverse Events) Nausea (70.8%), Vomiting (29.2%), Diarrhea (33.3%), Peripheral edema (29.2%, Grade 1-2)[4][5]
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 8.3% (2/24)[4][5]
Table 2: Comparative Efficacy of MET Inhibitors in METex14 Skipping NSCLC
DrugTrialORR (Treatment-Naïve)ORR (Previously Treated)Median DoR (Treatment-Naïve)Median DoR (Previously Treated)Median PFS (Treatment-Naïve)Median PFS (Previously Treated)
This compound Phase 2 (NCT05541822)75%[4]52.9%[4]5.4 months (immature)[4]Not Reported15.9 months[6]6.2 months[6]
Capmatinib (B1663548) GEOMETRY mono-168%[7]41%[7]12.6 months[7]9.7 months[7]12.4 months[8]5.4 months[8]
Tepotinib (B1684694) VISION43%[8]43%[8]10.8 months[8]11.1 months[8]Not ReportedNot Reported

This compound demonstrates a promising efficacy profile, particularly in treatment-naïve patients, with an ORR of 75%.[4] While direct head-to-head trials are lacking, its safety profile appears favorable, with a low incidence of Grade 3 or higher treatment-related adverse events.[4][5] A matching-adjusted indirect comparison of tepotinib and capmatinib suggested potential differences in efficacy endpoints between these two agents.[1][9]

This compound in Other NSCLC Subtypes: Preclinical Evidence

EGFR-Mutant NSCLC with Acquired Resistance

MET amplification is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[2] Preclinical studies have shown that the combination of this compound with a third-generation EGFR-TKI is effective in MET-amplified and EGFR-mutant NSCLC models that have developed resistance to EGFR-TKIs.[2]

KRAS-Mutant NSCLC

Preclinical data suggests a synergistic anti-tumor effect when this compound is combined with a KRAS G12C inhibitor in a c-MET-altered KRAS G12C NSCLC model.[2] This suggests a potential therapeutic strategy for this challenging-to-treat patient population.

ALK-Rearranged NSCLC

Currently, there is no publicly available preclinical or clinical data on the activity of this compound in ALK-rearranged NSCLC. While some MET inhibitors, like crizotinib, also have activity against ALK, this compound has been shown to be highly selective for c-MET.[2][6] A kinase selectivity screen of this compound against 571 kinases showed potent inhibition of MET, with minimal off-target effects.[4]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model for this compound Efficacy Studies

A detailed protocol for establishing and utilizing patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of this compound can be adapted from established methodologies.

Objective: To assess the anti-tumor activity of this compound in a preclinical model that closely recapitulates the heterogeneity of human tumors.

Methodology:

  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with NSCLC harboring specific genetic alterations (e.g., METex14 skipping).

  • Implantation: Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). Once the tumor reaches the target size, it is excised and can be serially passaged into new cohorts of mice for expansion.

  • Treatment: Mice with established tumors are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

For more detailed, generalized PDX protocols, refer to established resources.[10][11][12][13][14][15][16][17][18]

Clinical Trial Protocol: this compound-003 (NCT05541822)

Title: A Phase 2 Study to Evaluate the Efficacy, Safety, Tolerability and Pharmacokinetic Profile of this compound in Patients With Advanced Solid Tumors Harboring c-MET Dysregulation.[19]

Study Design: This is a multicenter, open-label, parallel cohort expansion study.[19]

Key Inclusion Criteria:

  • Histologically or cytologically confirmed advanced or metastatic NSCLC.

  • Documented MET exon 14 skipping mutation.

  • ECOG performance status of 0 or 1.[19]

Key Exclusion Criteria:

  • Prior treatment with a c-MET inhibitor.

  • Active brain metastases.[19]

Treatment: this compound administered orally at a dose of 800 mg once daily.[20]

Primary Outcome Measures: Objective Response Rate (ORR) as per RECIST v1.1.[20]

Secondary Outcome Measures: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), Safety and Tolerability, and Pharmacokinetics.[5]

Visualizing the Mechanism and Workflow

c-MET Signaling Pathway and this compound Inhibition

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion.[3][12][21][22] this compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of c-MET and thereby inhibiting these downstream signals.[2]

cMET_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binds ADP ADP cMET->ADP RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT Activates ATP ATP ATP->cMET Phosphorylates This compound This compound This compound->cMET Inhibits Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Experimental Workflow for Preclinical Evaluation

The general workflow for evaluating a novel compound like this compound in a preclinical setting involves a series of in vitro and in vivo experiments.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines NSCLC Cell Lines (METex14, EGFRm, KRASm) Cell_Based_Assays Proliferation, Apoptosis, Signaling Pathway Analysis Cell_Lines->Cell_Based_Assays Biochemical_Assays Kinase Assays (Selectivity) Biochemical_Assays->Cell_Based_Assays PDX_Model Patient-Derived Xenograft (PDX) Model Cell_Based_Assays->PDX_Model Promising Candidates Efficacy_Study This compound Treatment vs. Control PDX_Model->Efficacy_Study Toxicity_Study Safety and Tolerability Assessment Efficacy_Study->Toxicity_Study

Caption: A typical preclinical experimental workflow.

Conclusion

This compound has demonstrated compelling clinical activity and a favorable safety profile in patients with NSCLC harboring MET exon 14 skipping mutations. Its high selectivity for c-MET suggests the potential for a well-tolerated therapeutic option. Preclinical evidence also points to promising avenues for combination therapies in other NSCLC subtypes, such as EGFR-mutant with acquired resistance and KRAS-mutant tumors. Further investigation is warranted to explore the full potential of this compound in the broader landscape of NSCLC treatment. At present, there is no available data to support the use of this compound in ALK-rearranged NSCLC.

References

A Guide to Biomarkers for Predicting ABN401 Treatment Response in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the response to ABN401, a selective c-MET inhibitor, in cancer therapy. It is intended to assist researchers, scientists, and drug development professionals in understanding the predictive biomarker landscape for this targeted therapy and its alternatives. The information is based on preclinical and clinical trial data.

Introduction to this compound and the c-MET Pathway

This compound is an orally bioavailable, highly selective tyrosine kinase inhibitor (TKI) that targets the c-MET receptor. The c-MET proto-oncogene, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the c-MET signaling pathway, through mechanisms such as gene mutations, amplification, or protein overexpression, is a known driver in various cancers, including non-small cell lung cancer (NSCLC). This compound binds to the ATP-binding site of the MET tyrosine kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT, thereby impeding tumor growth.[1][2]

Predictive Biomarkers for this compound Treatment Response

The efficacy of this compound is strongly correlated with the MET status of the tumor.[1][3] Clinical and preclinical studies have identified three key predictive biomarkers that are associated with a positive response to this compound and other c-MET inhibitors.

MET exon 14 Skipping (METex14)

Mutations that lead to the skipping of exon 14 in the MET gene result in a constitutively active c-MET receptor. This alteration is a significant oncogenic driver in a subset of NSCLC patients.[2] Patients with tumors harboring METex14 skipping mutations have shown significant responses to this compound.

MET Gene Amplification

An increased copy number of the MET gene can lead to the overexpression and constitutive activation of the c-MET receptor. High-level MET amplification has been established as a predictive biomarker for response to c-MET inhibitors.

c-MET Protein Overexpression

Elevated expression of the c-MET protein on the surface of tumor cells, even in the absence of gene amplification, can also drive tumor growth and sensitize tumors to c-MET inhibition.

Comparative Efficacy of this compound and Other c-MET Inhibitors

While direct head-to-head clinical trials are limited, data from separate clinical studies provide insights into the comparative efficacy of this compound and other approved c-MET inhibitors, such as Capmatinib and Tepotinib, in patients with MET-driven cancers.

Table 1: Comparison of Efficacy of c-MET Inhibitors in METex14 Skipping NSCLC

TreatmentClinical TrialPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Phase 2 (NCT05541822)Treatment-Naïve75%[4]Data not mature[4]
All evaluable patients52.9%[4]Data not mature[4]
Capmatinib GEOMETRY mono-1Treatment-Naïve68%[5][6]12.4 months[6]
Previously Treated41%[5][6]5.4 months[6]
Tepotinib VISIONTreatment-Naïve44.9%[7]10.8 months (mDOR)[7]
Previously Treated44.6%[7]11.1 months (mDOR)[7]

Note: Data for this compound is from a press release of an ongoing trial and should be interpreted with caution. Direct comparison between trials is challenging due to differences in study design and patient populations.

A matching-adjusted indirect comparison (MAIC) of Tepotinib with other MET inhibitors suggested that Tepotinib may be associated with prolonged PFS and OS compared to Capmatinib and Crizotinib in previously treated patients.[8]

Experimental Protocols for Biomarker Detection

Accurate and reliable detection of these biomarkers is crucial for patient selection. The following are detailed methodologies for the key experiments.

MET exon 14 Skipping Detection

Methodology: Next-Generation Sequencing (NGS) is the gold standard for detecting the diverse genomic alterations that can lead to METex14 skipping. Both DNA-based and RNA-based NGS panels can be utilized. RNA-based assays are generally more sensitive as they directly detect the altered mRNA transcript. PCR-based methods can also be used for screening.

Workflow:

  • Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or liquid biopsy (ctDNA).

  • Nucleic Acid Extraction: DNA and/or RNA are extracted from the sample.

  • Library Preparation: For NGS, DNA or RNA is used to prepare sequencing libraries.

  • Sequencing: Libraries are sequenced on an NGS platform.

  • Data Analysis: Sequencing data is analyzed to identify mutations at the splice sites of MET exon 14 or the direct exon 13-15 fusion in RNA.

DOT Script for METex14 Detection Workflow:

METex14_Detection_Workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Sample Tumor Tissue (FFPE) or Liquid Biopsy Extraction Nucleic Acid Extraction (DNA/RNA) Sample->Extraction Library_Prep Library Preparation Extraction->Library_Prep NGS Next-Generation Sequencing Library_Prep->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Report METex14 Status (Detected/Not Detected) Data_Analysis->Report

METex14 Detection Workflow
MET Gene Amplification Detection

Methodology: Fluorescence In Situ Hybridization (FISH) is the standard method for determining MET gene copy number.

Protocol:

  • Slide Preparation: 4-5 µm thick sections from FFPE tumor blocks are mounted on positively charged slides.

  • Deparaffinization and Pretreatment: Slides are deparaffinized, rehydrated, and treated with a protease to expose the nuclear DNA.

  • Probe Hybridization: A dual-color probe set containing a probe for the MET gene (on chromosome 7q31) and a control probe for the centromere of chromosome 7 (CEP7) is applied to the slides and hybridized.

  • Washing and Counterstaining: Slides are washed to remove unbound probe and counterstained with DAPI to visualize the nuclei.

  • Scoring: The signals for MET and CEP7 are counted in at least 50-100 non-overlapping tumor cell nuclei. The MET/CEP7 ratio and the average MET gene copy number per cell are calculated. High-level amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or an average MET copy number ≥ 5.0.

DOT Script for MET Amplification FISH Protocol:

MET_FISH_Protocol Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Pretreatment Protease Treatment Deparaffinization->Pretreatment Hybridization Probe Hybridization (MET/CEP7) Pretreatment->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstain DAPI Counterstain Washing->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Scoring Signal Counting & Ratio Calculation Microscopy->Scoring Result MET Amplification Status Scoring->Result

MET Amplification FISH Protocol
c-MET Protein Overexpression Detection

Methodology: Immunohistochemistry (IHC) is used to assess the level of c-MET protein expression in tumor cells.

Protocol:

  • Slide Preparation: 4-5 µm thick sections from FFPE tumor blocks are mounted on slides.

  • Antigen Retrieval: Slides are heated in a retrieval solution to unmask the antigenic sites.

  • Antibody Incubation: Slides are incubated with a primary antibody specific for the c-MET protein (e.g., SP44 clone).

  • Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogen to produce a colored precipitate at the site of the antigen-antibody reaction.

  • Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

  • Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are evaluated. High c-MET expression is often defined as ≥50% of tumor cells with strong (3+) staining intensity.

DOT Script for c-MET IHC Protocol:

cMET_IHC_Protocol Start FFPE Tissue Section Antigen_Retrieval Antigen Retrieval Start->Antigen_Retrieval Primary_Ab Primary Antibody (anti-c-MET) Antigen_Retrieval->Primary_Ab Secondary_Ab Secondary Antibody & Detection System Primary_Ab->Secondary_Ab Chromogen Chromogen Application Secondary_Ab->Chromogen Counterstain Hematoxylin Counterstain Chromogen->Counterstain Microscopy Bright-field Microscopy Counterstain->Microscopy Scoring Staining Intensity & Percentage Scoring Microscopy->Scoring Result c-MET Overexpression Status Scoring->Result

c-MET Overexpression IHC Protocol

Mechanisms of Resistance to c-MET Inhibitors

Resistance to c-MET inhibitors can develop through on-target or off-target mechanisms.

  • On-target resistance typically involves secondary mutations in the MET kinase domain that interfere with drug binding.

  • Off-target resistance can occur through the activation of bypass signaling pathways, such as the EGFR pathway, which can compensate for the inhibition of c-MET.

Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy and combination strategies.

c-MET Signaling Pathway and this compound Inhibition

The following diagram illustrates the c-MET signaling pathway and the mechanism of action of this compound.

DOT Script for c-MET Signaling Pathway:

cMET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds P1 P cMET->P1 Autophosphorylation P2 P cMET->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT3 STAT3 P2->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->cMET Inhibits ATP Binding

c-MET Signaling and this compound Inhibition

Conclusion

The selection of patients based on predictive biomarkers is paramount for the successful clinical application of this compound and other c-MET inhibitors. MET exon 14 skipping, MET gene amplification, and c-MET protein overexpression are the key biomarkers that predict a favorable response to this class of targeted therapies. While this compound has shown promising efficacy in early clinical trials, further studies, including direct comparative trials, are needed to fully establish its position in the therapeutic landscape of MET-driven cancers. The use of standardized and validated assays for biomarker detection is essential for accurate patient stratification and for optimizing treatment outcomes.

References

ABN401 Safety Profile: A Comparative Analysis with Other MET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the safety profile of ABN401, a novel MET inhibitor, with other established MET inhibitors, namely capmatinib (B1663548), tepotinib (B1684694), and savolitinib (B612288). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound has demonstrated a favorable safety profile in early-phase clinical trials, with a notably low incidence of severe treatment-related adverse events (TRAEs).[1][2] Data from the ongoing Phase 2 trial shows that this compound is well-tolerated, with the majority of TRAEs being mild to moderate in severity.[2][3] In comparison to other approved MET inhibitors such as capmatinib, tepotinib, and savolitinib, this compound appears to exhibit a distinct and potentially more manageable safety profile, particularly concerning severe toxicities. This guide will delve into the quantitative safety data, experimental methodologies, and the underlying MET signaling pathway.

Comparative Safety Profile of MET Inhibitors

The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for this compound and other MET inhibitors.

Adverse EventThis compound (Phase 2)[2][3]Capmatinib (GEOMETRY mono-1)[4][5]Tepotinib (VISION)[6][7][8]Savolitinib (Phase 2)[9][10][11]
Any Grade TRAEs (%) N/A≥20%91.7%[6]N/A
Grade ≥3 TRAEs (%) 8.3%[2][3]17.8%[12]36.1%[6]N/A
Common TRAEs (%)
Nausea70.8%[2]44%[4]31%[7]46%[9]
Vomiting29.2%[2]28%[4]12.9%[8]42%[9]
Diarrhea33.3%[2]N/A29%[7]N/A
Peripheral Edema29.2% (Grade 1-2)[2][3]52%[4]81%[7]56%[9]
FatigueN/A32%[4]30%[7]35%[9]
Decreased AppetiteN/A21%[4]21%[7]N/A
Increased ALT/ASTN/AN/A18% (Grade 3/4: 4.7%)[7]38% (AST elevation Grade 3: 13%)[9]
Discontinuation due to TRAEs (%) 0%[2][3]16%[4]15.7%[6]N/A

N/A: Data not available in the reviewed sources.

Experimental Methodologies

The safety and efficacy data for the compared MET inhibitors were primarily derived from multicenter, open-label clinical trials.

This compound Clinical Trials (Phase 1 & 2)
  • Phase 1 (NCT04052971): This was a first-in-human, dose-escalation study to evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors.[13] Patients were enrolled in escalating dose cohorts and administered this compound orally once daily in 21-day cycles.[13] Safety assessments were based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[13]

  • Phase 2 (NCT05541822): This ongoing trial is a multicenter, open-label, parallel cohort expansion study evaluating the efficacy, safety, and tolerability of this compound in patients with advanced solid tumors harboring c-MET dysregulation, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][14][15] Patients receive this compound at the RP2D of 800 mg once daily.[16] The primary objective is to assess the anti-tumor activity, with safety and tolerability as key secondary objectives.[14][15]

Comparator Drug Clinical Trials
  • Capmatinib (GEOMETRY mono-1 - NCT02414139): This was a multicenter, non-randomized, open-label, multicohort study that enrolled patients with metastatic NSCLC with a confirmed MET exon 14 skipping mutation.[5] Patients received capmatinib 400 mg orally twice daily.[5] The main efficacy outcomes were overall response rate (ORR) and duration of response, with safety also being a primary endpoint.[5]

  • Tepotinib (VISION - NCT02864992): This was a phase 2, open-label, multi-cohort study of tepotinib in patients with advanced NSCLC with MET exon 14 skipping alterations.[17][18] Patients received tepotinib 500 mg (450 mg active moiety) once daily.[8][18] The primary endpoint was objective response assessed by an independent review committee, with safety and tolerability as secondary endpoints.[18]

  • Savolitinib (NCT02897479): This was a multicenter, single-arm, open-label, phase 2 study in MET inhibitor-naive Chinese patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping alterations.[19]

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, highly selective inhibitor of the c-Met receptor tyrosine kinase.[20] It binds to the ATP-binding site of MET, preventing its phosphorylation and subsequently disrupting downstream signaling pathways.[1][20][21] This inhibition leads to the induction of cell death in tumor cells that are dependent on MET signaling for their proliferation and survival.[20] The diagram below illustrates the MET signaling pathway and the point of inhibition by this compound.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) MET_receptor MET Receptor Tyrosine Kinase HGF->MET_receptor Binds P1 Phosphorylation MET_receptor->P1 Dimerization & Autophosphorylation This compound This compound This compound->P1 Inhibits GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

MET Signaling Pathway and this compound Inhibition

Experimental Workflow: Clinical Trial Safety Assessment

The following diagram outlines a generalized workflow for assessing the safety profile of a MET inhibitor like this compound in a clinical trial setting.

Safety_Assessment_Workflow Patient_Enrollment Patient Enrollment (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Safety Assessment (Physical Exam, Labs, ECOG) Patient_Enrollment->Baseline_Assessment Drug_Administration Drug Administration (e.g., this compound 800mg QD) Baseline_Assessment->Drug_Administration AE_Monitoring Adverse Event (AE) Monitoring (Ongoing throughout the trial) Drug_Administration->AE_Monitoring AE_Grading AE Grading (CTCAE v5.0) AE_Monitoring->AE_Grading Dose_Modification Dose Modification/ Discontinuation AE_Grading->Dose_Modification If Grade 3/4 or DLT Data_Analysis Safety Data Analysis (Incidence, Severity, Causality) AE_Grading->Data_Analysis Dose_Modification->AE_Monitoring Safety_Report Final Safety Profile Report Data_Analysis->Safety_Report

Clinical Trial Safety Assessment Workflow

Conclusion

The available data suggests that this compound possesses a promising safety profile, characterized by a lower incidence of high-grade treatment-related adverse events and treatment discontinuations compared to some other MET inhibitors. The most common adverse events, such as nausea, vomiting, and diarrhea, appear to be predominantly low-grade.[2][16] This favorable safety profile, combined with its demonstrated anti-tumor activity, positions this compound as a potentially valuable therapeutic option for patients with MET-driven malignancies. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its long-term safety and comparative effectiveness.

References

ABN401's Tale of Two Targets: A Comparative Analysis of Efficacy in MET Exon 14 Skipping vs. MET Amplification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Seoul, South Korea and Boston, MA – In the landscape of precision oncology, the MET proto-oncogene has emerged as a critical therapeutic target in non-small cell lung cancer (NSCLC) and other solid tumors. Alterations in the MET gene, primarily MET exon 14 skipping mutations and MET amplification, drive tumor growth and progression. ABN401 (Vabametkib), a highly selective, orally bioavailable MET tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity. This guide provides a detailed comparison of this compound's efficacy in cancers harboring MET exon 14 skipping versus those with MET amplification, supported by the latest preclinical and clinical data.

This compound functions by binding to the ATP-binding site of the MET tyrosine kinase, inhibiting its phosphorylation and disrupting downstream signaling pathways.[1] This targeted action is designed to be effective in MET-addicted cancer cells, including those not reliant on Hepatocyte Growth Factor (HGF) for activation.[1]

Efficacy in MET Exon 14 Skipping NSCLC: Clinical Evidence

This compound is currently in a global Phase 2 clinical trial for patients with MET exon 14 skipping NSCLC (NCT05541822).[1] Data from the Phase 1 and ongoing Phase 2 studies have shown promising efficacy and a favorable safety profile.

In a pilot expansion study for patients with NSCLC harboring MET exon 14 skipping, two out of four patients demonstrated partial responses to this compound therapy.[2] More recent data from the ongoing Phase 2 trial revealed an objective response rate (ORR) of 75% in eight treatment-naïve patients and 52.9% in the broader evaluable population of 17 patients.[3] A later analysis of 16 evaluable patients from Phase 1 and 2 trials reported an ORR of 56.2%.[4]

Table 1: Clinical Efficacy of this compound in MET Exon 14 Skipping NSCLC

Clinical Trial PhasePatient PopulationDosageObjective Response Rate (ORR)Median Duration of Response (DoR)Key Adverse Events (Grade 1-2)
Phase 1 (Pilot Expansion)4 patients with METex14 skipping800mg QD50% (2 partial responses)Not ReportedNausea, vomiting, diarrhea (mild)[2]
Phase 2 (Ongoing)8 treatment-naïve patients800mg QD75%5.4 months (as of July 25, 2023)[3]Nausea (70.8%), diarrhea (33.3%), vomiting (29.2%), peripheral edema (29.2%)[3][4]
Phase 2 (Ongoing)17 evaluable patients800mg QD52.9%5.4 months (as of July 25, 2023)[3]Nausea (70.8%), diarrhea (33.3%), vomiting (29.2%), peripheral edema (29.2%)[3][4]
Phase 1 & 2 (Combined Analysis)16 evaluable patients800mg QD56.2%Not matureNausea (70.8%), diarrhea (33.3%), vomiting (29.2%), peripheral edema (17.6%)[4]

Efficacy in MET Amplified Cancers: Preclinical Evidence

The efficacy of this compound in MET-amplified cancers has been evaluated in preclinical models, including cancer cell lines and patient-derived xenografts (PDX). These studies demonstrate that this compound effectively inhibits tumor growth in models with high MET amplification.

In a preclinical study, this compound showed significant tumor growth suppression in a PDX model with MET amplification and MET exon 14 deletion as a single agent.[5] Another study highlighted that this compound significantly suppresses tumor growth in PDX models with high MET amplification.[6] Furthermore, in a c-Met-amplified NSCLC PDX model, this compound achieved approximately 90% tumor growth inhibition when combined with erlotinib.[7][8]

Table 2: Preclinical Efficacy of this compound in MET Amplified Cancer Models

Model TypeCancer TypeMET AlterationThis compound TreatmentKey Findings
NSCLC Cell Lines (H1993, H596, EBC-1)Non-Small Cell Lung CancerMET AmplificationSingle agentCytotoxic effect at low nM concentrations; inhibition of c-MET autophosphorylation and downstream signaling.[5]
Patient-Derived Xenograft (PDX)Non-Small Cell Lung CancerMET AmplificationSingle agentTumor growth suppression.[5]
Patient-Derived Xenograft (PDX)MET-addicted cancersHigh MET AmplificationSingle agentSignificant tumor growth suppression.[6]
Patient-Derived Xenograft (PDX)Non-Small Cell Lung Cancerc-Met AmplificationCombination with Erlotinib~90% tumor growth inhibition.[7][8]

Direct Comparison and Future Outlook

Direct comparison of this compound efficacy between MET exon 14 skipping and MET amplification is challenging due to the different stages of investigation (clinical for exon 14 skipping and primarily preclinical for amplification). However, the available data suggests that this compound is highly active in both settings. The high response rates observed in clinical trials for MET exon 14 skipping NSCLC are very encouraging. The potent anti-tumor activity in preclinical models of MET-amplified cancers also indicates a strong therapeutic potential.

Future clinical trials will be crucial to definitively establish the clinical efficacy of this compound in patients with MET-amplified tumors and to directly compare its performance against its effects in the MET exon 14 skipping population.

Signaling Pathway and Experimental Workflow

To understand the mechanism of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the MET signaling pathway and a general experimental workflow.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF MET_receptor MET Receptor Tyrosine Kinase HGF->MET_receptor binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway MET_receptor->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway MET_receptor->PI3K_AKT_mTOR activates STAT STAT Pathway MET_receptor->STAT activates This compound This compound This compound->MET_receptor inhibits ATP ATP ATP->MET_receptor phosphorylates Cell_Pro Cell Proliferation, Survival, Angiogenesis, Metastasis RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT_mTOR->Cell_Pro STAT->Cell_Pro

Caption: MET Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cell_lines MET-Altered Cancer Cell Lines (Exon 14 Skipping & Amplification) treat_cells Treat with this compound cell_lines->treat_cells xenograft Patient-Derived Xenograft (PDX) Models treat_pdx Treat with this compound xenograft->treat_pdx biochem_assays Biochemical Assays (e.g., Western Blot for p-MET) treat_cells->biochem_assays cell_viability Cell Viability Assays (e.g., IC50 determination) treat_cells->cell_viability tumor_growth Tumor Growth Measurement treat_pdx->tumor_growth patient_selection Patient Selection (METex14 or MET Amplification) phase1 Phase 1 Trial (Safety & Tolerability) patient_selection->phase1 phase2 Phase 2 Trial (Efficacy - ORR, DoR) phase1->phase2 data_analysis Data Analysis and Biomarker Correlation phase2->data_analysis

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The evaluation of this compound's efficacy relies on a range of established experimental methodologies.

In Vitro Cell-Based Assays
  • Cell Lines: Human cancer cell lines with documented MET exon 14 skipping (e.g., Hs746T) or MET amplification (e.g., SNU5, EBC-1, H1993) are utilized.[6]

  • Western Blot Analysis: To assess the inhibition of MET signaling, cells are treated with varying concentrations of this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated MET (p-MET) and total MET, as well as downstream signaling proteins like p-AKT, AKT, p-ERK, and ERK. This allows for the visualization and quantification of protein phosphorylation levels.[6]

  • Cell Viability Assays: To determine the cytotoxic effects of this compound, cell viability assays such as MTT or CellTiter-Glo are performed. These assays measure the metabolic activity of cells, which correlates with the number of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.

In Vivo Xenograft Models
  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with MET-altered cancers are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control.

  • Tumor Growth Inhibition: Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the this compound-treated group to the vehicle-treated group.

Clinical Trial Protocol (Phase 2 - NCT05541822)
  • Study Design: An open-label, global, multicenter study to evaluate the safety and efficacy of this compound in patients with NSCLC harboring MET exon 14 skipping.[9]

  • Patient Population: Adult patients with locally advanced or metastatic NSCLC with a documented MET exon 14 skipping mutation.[4]

  • Treatment: this compound is administered orally at a dose of 800 mg once daily.[4]

  • Primary Endpoint: Objective Response Rate (ORR) as per RECIST 1.1.[9]

  • Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics, and safety.[4][9]

This guide provides a snapshot of the current understanding of this compound's efficacy. As more data from ongoing and future studies become available, a more definitive comparison between its effects on MET exon 14 skipping and MET amplification will be possible.

References

Independent Validation of ABN401 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for ABN401, a selective c-MET inhibitor, with established alternative therapies for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows.

Disclaimer: As of the latest available information, published data on this compound originates from studies conducted by the manufacturer, ABION Bio, and its collaborators. Independent validation by unaffiliated research groups has not yet been identified in publicly accessible literature. The following information should be interpreted with this in mind.

Executive Summary

This compound is an orally bioavailable, selective tyrosine kinase inhibitor (TKI) that targets the c-MET receptor.[1] Published preclinical and early-phase clinical data suggest this compound has a promising safety profile and demonstrates anti-tumor activity in patients with advanced solid tumors, particularly in NSCLC harboring c-MET alterations. This guide compares the available data for this compound with other approved c-MET inhibitors: capmatinib, tepotinib, savolitinib, and crizotinib.

Comparative Efficacy and Safety of c-MET Inhibitors

The following tables summarize the clinical performance of this compound and its alternatives in treating NSCLC with MET exon 14 skipping mutations.

Table 1: Efficacy of c-MET Inhibitors in Treatment-Naïve Patients with METex14 NSCLC

DrugTrial Name/IdentifierNumber of Patients (n)Objective Response Rate (ORR)Median Duration of Response (DoR) in MonthsMedian Progression-Free Survival (PFS) in Months
This compound Phase 2 (NCT05541822)875%5.4Not Reported
Capmatinib GEOMETRY mono-16068%16.612.5
Tepotinib VISION (Cohorts A+C)16457.3%46.4Not Reported
Savolitinib Phase 3bNot Specified62.1%Not Reported13.7
Crizotinib PROFILE 100115 (response-evaluable)44% (unconfirmed)Not ReportedNot Calculated

Table 2: Efficacy of c-MET Inhibitors in Previously Treated Patients with METex14 NSCLC

DrugTrial Name/IdentifierNumber of Patients (n)Objective Response Rate (ORR)Median Duration of Response (DoR) in MonthsMedian Progression-Free Survival (PFS) in Months
This compound Not specified for previously treated----
Capmatinib GEOMETRY mono-110044%9.75.5
Tepotinib VISION (Cohorts A+C)14945.0%12.6Not Reported
Savolitinib Phase 27047.5%Not Reached6.8
Crizotinib METROSNot Specified27%Not Reported4.4

Table 3: Safety Profile of c-MET Inhibitors (Most Common Treatment-Related Adverse Events - TRAEs)

DrugGrade ≥3 TRAEsMost Common Any-Grade TRAEs
This compound 8.3% (2/24 patients)Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%)
Capmatinib 73% (Grade 3 or 4)Peripheral edema (17%), increased lipase (B570770) (9%)
Tepotinib 36.1%Peripheral edema (67.7%), hypoalbuminemia (25.2%), nausea (23.3%)
Savolitinib 46%Increased AST (13%), increased ALT (10%), peripheral edema (9%)
Crizotinib One Grade 3 TRAE (edema) reported in PROFILE 1001Edema (35%), nausea (35%), vision disorder (29%)

Mechanism of Action and Signaling Pathway

This compound, like other c-MET inhibitors, functions by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling.[2] This disruption of the HGF/c-MET pathway leads to reduced tumor cell proliferation, survival, and invasion.

cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds P P cMET->P Dimerization & Autophosphorylation This compound This compound This compound->cMET Inhibits ATP Binding ATP ATP ATP->cMET RAS RAS P->RAS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

This compound Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical validation of this compound, primarily based on the study by Kim et al. in Cancers (2020).[1]

Cell Viability Assay (WST-1 Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with varying concentrations of this compound seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_wst1 Add WST-1 reagent incubate_72h->add_wst1 incubate_2h Incubate for 2 hours add_wst1->incubate_2h measure_abs Measure absorbance at 450 nm incubate_2h->measure_abs analyze Analyze data and determine IC50 measure_abs->analyze end End analyze->end

Cell Viability Assay Workflow
  • Cell Lines: MET-addicted cancer cell lines (e.g., SNU-5, Hs746T, EBC-1) and a normal immortalized cell line.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with this compound at various concentrations for 72 hours.

    • WST-1 reagent is added to each well, and the plates are incubated for 2 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated.

Western Blot Analysis for c-MET Signaling

This method is used to assess the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins.

Western_Blot_Workflow start Start treat_cells Treat cancer cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-MET, MET, p-AKT, etc.) block->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect end End detect->end

Western Blot Workflow
  • Procedure:

    • MET-addicted cancer cells are treated with different concentrations of this compound.

    • Cells are harvested and lysed.

    • Protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total c-MET, phosphorylated c-MET (p-MET), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow start Start inject_cells Subcutaneously inject MET-addicted cancer cells into nude mice start->inject_cells tumor_growth Allow tumors to grow to a palpable size inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat_mice Administer this compound or vehicle (e.g., orally, daily) randomize->treat_mice measure_tumors Measure tumor volume regularly treat_mice->measure_tumors end_study End study at a defined endpoint and collect tumors measure_tumors->end_study Endpoint reached analyze_data Analyze tumor growth inhibition end_study->analyze_data end End analyze_data->end

Xenograft Model Workflow
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude).

  • Procedure:

    • MET-addicted human cancer cells are injected subcutaneously into the flanks of the mice.

    • Once tumors reach a certain volume, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor volumes are measured regularly with calipers.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blot, immunohistochemistry).

Conclusion

The available data from manufacturer-led studies position this compound as a potentially effective and well-tolerated c-MET inhibitor for NSCLC with MET exon 14 skipping mutations. Early clinical results show a high objective response rate in treatment-naïve patients. However, for a comprehensive and unbiased assessment of its therapeutic potential, independent validation of these findings is crucial. Direct, head-to-head comparative clinical trials with other approved c-MET inhibitors would be necessary to definitively establish its place in the therapeutic landscape. Researchers and clinicians should consider the current evidence base, including the noted lack of independent replication, when evaluating this compound.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for ABN401

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of ABN401, a potent and selective c-MET inhibitor. Adherence to these guidelines is essential to ensure the safety of all researchers, scientists, and drug development professionals. Given the cytotoxic nature of this compound, all handling procedures must be performed with the utmost care and precision.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing on best practices for handling potent cytotoxic compounds.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[1][2][3]Provides a robust barrier against chemical permeation. The outer glove should be removed immediately upon contamination.
Gown Disposable, back-closing, solid-front gown made of polyethylene-coated polypropylene.[1][2][4]Protects against splashes and contamination of personal clothing. Must be lint-free and have long sleeves with tight-fitting cuffs.
Eye Protection Safety goggles and a full-face shield.[1][2]Offers comprehensive protection against splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[1][2]Essential when handling the powdered form of this compound or when there is a risk of aerosol generation.
Shoe Covers Disposable, slip-resistant shoe covers.[1]Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and controlled workflow is paramount when working with this compound. The following experimental workflow diagram outlines the essential steps from preparation to disposal.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe prep_bsc Prepare Biological Safety Cabinet (BSC) don_ppe->prep_bsc weigh Weigh this compound Powder prep_bsc->weigh reconstitute Reconstitute in BSC weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Cytotoxic Waste doff_ppe->dispose

Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any potential spills or aerosols.[5]

  • PPE: Before entering the designated area, don all required PPE as specified in the table above.

2. Handling:

  • Weighing: When weighing the powdered form of this compound, do so within a ventilated enclosure to minimize the risk of inhalation.

  • Reconstitution: Reconstitute this compound within the BSC. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.

3. Cleanup:

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a high-pH soap and water solution, should be used.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.[1]

Disposal Plan: Managing Cytotoxic Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, vials, and pipette tips, must be segregated as cytotoxic waste.[6]

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[6] These containers should be purple or marked with the universal cytotoxic symbol.

  • Incineration: The final disposal method for cytotoxic waste is high-temperature incineration.[7][8] Do not dispose of this compound waste through standard laboratory trash or sewer systems.

Mechanism of Action: this compound Signaling Pathway

This compound is a selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[9][10][11] Dysregulation of the c-MET signaling pathway is implicated in tumorigenesis. The following diagram illustrates the inhibitory action of this compound on this pathway.

G This compound Mechanism of Action cluster_pathway c-MET Signaling Pathway cluster_inhibition Inhibition HGF HGF cMET c-MET Receptor HGF->cMET P_cMET Phosphorylated c-MET cMET->P_cMET PI3K PI3K P_cMET->PI3K RAS RAS P_cMET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->P_cMET Inhibits Phosphorylation

Figure 2. This compound inhibits the phosphorylation of the c-MET receptor, blocking downstream signaling pathways.

By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the highest degree of safety and confidence, fostering a secure environment for groundbreaking research.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。